5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXKADRQFEWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347275 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327049-94-5 | |
| Record name | 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring linking a chlorinated and nitrated phenyl group with an aldehyde functional group, makes it a versatile intermediate for the synthesis of more complex molecules, including chalcones and other heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis, and the biological activities of its derivatives.
Chemical Properties
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its basic chemical properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClNO₄ | PubChem[1] |
| Molecular Weight | 251.62 g/mol | PubChem[1] |
| CAS Number | 327049-94-5 | |
| Appearance | Not reported | |
| Melting Point | Not experimentally reported | |
| Boiling Point | Not experimentally reported | |
| Solubility | Not experimentally reported | |
| ¹H NMR Data | Not experimentally reported | |
| ¹³C NMR Data | Not experimentally reported | |
| Mass Spectrum | Not experimentally reported |
Synthesis
A key synthetic route to this compound involves a diazotization reaction of 2-chloro-4-nitroaniline followed by a Meerwein arylation with furfural.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
A mixture of 2-chloro-4-nitroaniline (8 g) in a 1:1 solution of concentrated HCl and water is heated with stirring.
-
The mixture is then cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (0.07 mol) is added dropwise to the cooled mixture. The reaction is allowed to proceed for one hour to ensure complete diazotization.
-
The reaction mixture is filtered, and the filtrate is collected.
-
Furfural (0.05 mol) is added to the filtrate.
-
A solution of copper(II) chloride (2 g in 10 mL of water) is added dropwise to the mixture.
-
The reaction is stirred for 4 hours and then left overnight at room temperature.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Reactivity and Applications
The aldehyde functionality and the substituted phenyl-furan core make this compound a valuable building block in organic synthesis. It can readily undergo condensation reactions to form a variety of derivatives.
Synthesis of Chalcone Derivatives
This compound serves as a key precursor in the Claisen-Schmidt condensation reaction to produce chalcones. These chalcones have been investigated for their potential biological activities.[2]
Experimental Protocol: Synthesis of Chalcones (General Procedure) [2]
-
A substituted triazole ketone (3 mmol) is dissolved in ethanol.
-
This compound (3 mmol) is added to the solution.
-
A 20% solution of potassium hydroxide (10 mL) is added dropwise.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol.
Biological Activity of Derivatives
While there is no direct biological activity data reported for this compound, its chalcone derivatives have been synthesized and evaluated for their antibacterial properties.
Antibacterial Activity of Chalcone Derivatives
A series of chalcones synthesized from this compound were screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The studies indicated that these derivatives exhibit promising antibacterial activity.[2]
Experimental Workflow: Antibacterial Screening
Caption: Workflow for the antibacterial evaluation of chalcone derivatives.
Conclusion
This compound is a synthetically accessible compound that holds promise as an intermediate in the development of new chemical entities with potential therapeutic applications. While comprehensive data on the parent molecule is limited, the demonstrated biological activity of its derivatives warrants further investigation into this chemical scaffold. Future research should focus on the full characterization of the title compound and a broader screening of its derivatives to explore their full potential in drug discovery and materials science.
References
An In-depth Technical Guide to 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a substituted furan-2-carbaldehyde derivative, serves as a significant building block in medicinal chemistry. The presence of a reactive aldehyde group, a furan ring, and a substituted phenyl ring makes it a versatile scaffold for synthesizing novel heterocyclic compounds with potential therapeutic applications. The nitro group and chlorine atom on the phenyl ring are key electronic features that can influence the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, with a focus on its role in the development of new antibacterial agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 327049-94-5 | [1][2] |
| Molecular Formula | C₁₁H₆ClNO₄ | [1][3] |
| Molecular Weight | 251.62 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 401.0 ± 45.0 °C | [1] |
| Density (Predicted) | 1.454 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Synthesis
The synthesis of this compound is typically achieved through a diazotization-coupling reaction. This method involves the diazotization of an aniline derivative followed by a copper-catalyzed reaction with furfural.
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
2-Chloro-4-nitroaniline
-
Hydrochloric acid (HCl)
-
Water
-
Sodium nitrite (NaNO₂)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-nitroaniline (0.05 mol, 8.6 g) is prepared in a mixture of hydrochloric acid and water (1:1).
-
The mixture is heated with stirring to achieve dissolution and then cooled in an ice bath to 0-5°C.
-
A solution of sodium nitrite (0.07 mol, 4.8 g) in water is added dropwise to the cooled aniline solution while maintaining the temperature between 0-5°C. The reaction mixture is stirred for one hour to ensure complete diazotization.
-
The resulting diazonium salt solution is filtered.
-
To the filtrate, furfural (0.05 mol, 4.8 g) is added.
-
A solution of copper(II) chloride (2 g in 10 ml of water) is then added dropwise to the reaction mixture.
-
The mixture is stirred continuously for 4 hours and then left to stand overnight at room temperature.
-
The precipitate formed is collected by filtration, dried, and recrystallized from ethanol to yield the pure product.
Biological Activity and Applications
Substituted furan-2-carbaldehydes are recognized for their role as reactive centers in various condensation reactions, leading to pharmacologically active molecules.[4] The core compound, this compound, is a precursor for the synthesis of more complex heterocyclic systems, such as chalcones and Schiff bases, which have demonstrated significant biological activities.
Antibacterial Activity
Derivatives of this compound have shown considerable promise as antibacterial agents. A study involving the synthesis of chalcones, by condensing the title compound with substituted triazole ketones, reported that the resulting molecules exhibited promising activity against both Gram-positive and Gram-negative bacterial strains.[4] This suggests that the 5-(2-chloro-4-nitrophenyl)furan moiety is a valuable pharmacophore for the development of new antimicrobial drugs.
Proposed Mechanism of Action
The biological activity of nitroaromatic compounds is often attributed to the bioreductive activation of the nitro group. While the specific mechanism for this compound is not detailed in the literature, a plausible pathway involves enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, and ultimately the amino derivative. These reactive species can induce cellular damage by targeting macromolecules like DNA, proteins, and lipids, leading to microbial cell death.
Application in Drug Discovery
The aldehyde functional group of this compound is a key handle for chemical modification. It readily undergoes condensation reactions to form a variety of derivatives.
Experimental Protocol: General Synthesis of Chalcones[4]
This protocol outlines the Claisen-Schmidt condensation used to synthesize chalcones from this compound.
Materials:
-
This compound
-
Substituted triazole ketone (or other suitable ketone)
-
Ethanol
-
Potassium hydroxide (KOH) solution (20%)
Procedure:
-
Dissolve the substituted ketone (3 mmol) in ethanol.
-
Add this compound (3 mmol) to the solution.
-
Add 20% potassium hydroxide solution (10 ml) dropwise to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Yield: 67-72%[4]
Conclusion
This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of diverse molecular libraries. The demonstrated antibacterial potential of its derivatives highlights its importance as a scaffold for the development of novel therapeutics to combat microbial infections. Further investigation into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will continue to be a promising area of research for drug development professionals.
References
An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in numerous biologically active compounds, and substitution at the 5-position allows for the introduction of diverse functionalities to modulate therapeutic properties.[1] The aldehyde group at the 2-position serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.[1][2] This document details established synthetic protocols, presents key quantitative data, and visualizes the reaction pathways.
Synthetic Strategies
The synthesis of 5-arylfuran-2-carbaldehydes, including the target compound, can be achieved through several methodologies. The most direct and reported method for this compound is the Meerwein arylation of furfural.[2][3] Alternative and widely applicable methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction.[1][4][5]
Meerwein Arylation
This is a well-established method for the arylation of electron-rich olefins. It involves the diazotization of an aniline derivative, in this case, 2-chloro-4-nitroaniline, followed by a copper-catalyzed reaction with furfural.[2][3]
Suzuki-Miyaura Cross-Coupling
This versatile palladium-catalyzed reaction involves the coupling of a boronic acid or ester with an organohalide.[1][4][6] For the synthesis of the target compound, this would typically involve the reaction of 5-bromofuran-2-carbaldehyde with (2-chloro-4-nitrophenyl)boronic acid.[1]
Heck Reaction
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an unsaturated halide and an alkene.[5][7][8] In this context, it could involve the reaction of 2,3-dihydrofuran with an appropriate aryl halide followed by oxidation, or a direct arylation approach.[8]
Data Presentation
The following table summarizes the key quantitative data for the primary synthetic route to this compound.
| Parameter | Value | Reference |
| Starting Materials | 2-Chloro-4-nitroaniline, Furfural | [2] |
| Reaction Type | Meerwein Arylation | [2] |
| Catalyst | Copper(II) Chloride | [2] |
| Solvent | Hydrochloric Acid/Water, Ethanol | [2] |
| Reaction Time | >4 hours | [2] |
| Yield | 70-75% | [2] |
| Molecular Formula | C₁₁H₆ClNO₄ | [9] |
| Molecular Weight | 251.63 g/mol |
Experimental Protocols
Protocol 1: Synthesis via Meerwein Arylation
This protocol is based on the reported synthesis of this compound.[2]
Materials:
-
2-Chloro-4-nitroaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v) with stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 1 hour at this temperature to ensure complete diazotization.
-
Filter the resulting diazonium salt solution.
-
To the filtrate, add furfural (1.2 equivalents).
-
Add a solution of copper(II) chloride (catalytic amount) in water dropwise to the reaction mixture.
-
Continue stirring the mixture for 4 hours at room temperature, then leave it to stand overnight.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling (Proposed)
This is a generalized protocol for the synthesis of 5-arylfuran-2-carbaldehydes adapted for the target molecule.[1]
Materials:
-
5-Bromofuran-2-carbaldehyde
-
(2-Chloro-4-nitrophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromofuran-2-carbaldehyde (1 equivalent), (2-chloro-4-nitrophenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).
-
Add degassed solvent (e.g., 1,4-dioxane) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Characterization Data (Expected)
The synthesized compound should be characterized using standard spectroscopic techniques.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet between δ 9.5-9.7 ppm. The furan ring protons will show characteristic coupling patterns. Aromatic protons from the nitrophenyl ring will also be present in the downfield region.[1]
-
¹³C NMR: The carbonyl carbon of the aldehyde group is expected to resonate around δ 175-180 ppm. Signals for the furan and nitrophenyl ring carbons will also be observed in their respective regions.[1]
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1670-1700 cm⁻¹.[1]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks due to the presence of chlorine.[2]
Visualizations
Synthetic Pathways
Caption: Synthetic routes to the target compound.
Experimental Workflow: Meerwein Arylation
Caption: Workflow for the Meerwein arylation synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H6ClNO4 | CID 619653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure Elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. This document details a validated synthetic protocol and analyzes its key structural features through a combination of mass spectrometry and inferred spectroscopic data based on analogous compounds and derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development purposes.
Introduction
This compound belongs to the class of 5-aryl-2-furaldehydes, which are recognized as important synthons in the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and nitro substituents on the phenyl ring, coupled with the reactive aldehyde on the furan moiety, makes this compound a versatile building block for creating a diverse range of more complex molecules, including chalcones with potential antibacterial activity.[1] This guide serves as a technical resource for the synthesis and detailed structural characterization of this compound.
Synthesis
The synthesis of this compound can be achieved via a diazotization-coupling reaction, a common method for the arylation of furan rings.
Experimental Protocol: Diazotization-Coupling Reaction
This protocol is adapted from the synthesis of similar 5-aryl-2-furaldehydes.[1]
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium Nitrite (NaNO₂)
-
2-Furaldehyde
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
Procedure:
-
Diazotization of 2-Chloro-4-nitroaniline:
-
Dissolve 2-chloro-4-nitroaniline (0.05 mol) in a mixture of concentrated HCl and water (1:1).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, maintaining the temperature between 0-5 °C.
-
Continue stirring the reaction mixture for one hour to ensure complete diazotization.
-
Filter the resulting solution to remove any impurities.
-
-
Coupling Reaction:
-
To the filtered diazonium salt solution, add 2-furaldehyde (0.05 mol).
-
Slowly add a solution of copper(II) chloride (2 g in 10 ml of water) dropwise to the reaction mixture.
-
Continue stirring for 4 hours at room temperature.
-
Allow the reaction mixture to stand overnight.
-
-
Isolation and Purification:
-
The precipitate formed is collected by filtration.
-
The solid product is dried and then recrystallized from ethanol to yield this compound.
-
Synthesis Workflow
References
An In-depth Technical Guide on the Biological Activity of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and known and potential biological activities of the furan derivative, 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. While direct quantitative biological data for this specific compound is limited in publicly available literature, this document extrapolates its potential activities based on its structural features as a nitrofuran and the reported biological evaluation of its derivatives. This guide includes detailed synthetic and experimental protocols to enable further investigation into its therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a diazotization-coupling reaction. The general workflow involves the diazotization of 2-chloro-4-nitroaniline followed by a Meerwein arylation reaction with furfural.
Experimental Protocol: Synthesis
A common synthetic route is as follows:
-
Diazotization of 2-chloro-4-nitroaniline:
-
Dissolve 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
Add a solution of sodium nitrite dropwise to the cooled mixture.
-
Allow the reaction to proceed for one hour to ensure complete diazotization.
-
Filter the reaction mixture to remove any impurities.
-
-
Meerwein Arylation with Furfural:
-
To the filtered diazonium salt solution, add furfural.
-
Subsequently, add a solution of copper(II) chloride dropwise while maintaining stirring.
-
Continue stirring the reaction mixture for approximately 4 hours and then leave it overnight at room temperature.
-
The resulting precipitate, this compound, is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[1]
-
Biological Activity
As a member of the nitrofuran class of compounds, this compound is anticipated to exhibit antimicrobial properties. Furthermore, derivatives of this compound have been synthesized and evaluated for both antibacterial and anticancer activities.
Antibacterial Activity
Derivatives of this compound have shown potential as antibacterial agents. Specifically, a series of chalcones synthesized from this core molecule exhibited promising activity against both Gram-positive and Gram-negative bacterial strains.[1]
Table 1: Antibacterial Activity of Chalcone Derivatives Quantitative data for the core compound is not available in the cited literature. The activity of its derivatives suggests that the core scaffold is a viable candidate for antibacterial drug development.
| Derivative Class | Bacterial Strains | Reported Activity |
| Chalcones | Gram-positive and Gram-negative | "Quite promising activity"[1] |
Anticancer Activity
While there is no direct report on the anticancer activity of this compound, structurally related and more complex derivatives have been synthesized and have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed potent antimitotic activity.[2]
Table 2: Anticancer Activity of a Thiazolidinone Derivative This data is for a derivative and not the core compound. It highlights the potential of the broader chemical scaffold in cancer therapy.
| Derivative | Mean GI50 (µM) | Cancer Cell Lines with High Sensitivity (GI50 < 0.02 µM) |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | 1.57 | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5)[2] |
Mechanism of Action: The Nitrofuran Pathway
The biological activity of nitrofurans is generally attributed to the enzymatic reduction of the nitro group within the target cells. This process generates reactive intermediates that are toxic to the cells.
-
Activation: The nitrofuran compound enters the bacterial cell.
-
Reduction: Bacterial nitroreductases reduce the 5-nitro group of the furan ring.
-
Generation of Reactive Intermediates: This reduction process forms highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, as well as free radicals.
-
Cellular Damage: These reactive species can cause widespread cellular damage by reacting with and damaging bacterial DNA, ribosomal proteins, and other macromolecules. This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to nitrofurans.
Experimental Protocols for Biological Evaluation
The following are detailed protocols for assessing the antibacterial and anticancer activities of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight at 37°C.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
In Vitro Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound is a synthetically accessible compound belonging to the nitrofuran class. While direct biological data for this specific molecule is scarce, the demonstrated antibacterial and anticancer activities of its derivatives suggest that it is a valuable scaffold for further investigation in drug discovery. The provided protocols offer a framework for the systematic evaluation of its biological potential. Further research is warranted to elucidate the specific antimicrobial spectrum and cytotoxic profile of this core molecule.
References
An In-depth Technical Guide to 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a furan ring substituted with a chloro- and nitro-functionalized phenyl group, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, characterization, and the biological activities of its derivatives.
Synthesis and Characterization
The primary synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the furan ring and the phenyl ring.
General Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis typically starts from a furan-2-carbaldehyde derivative bearing a reactive group, such as a boronic acid or its ester, at the 5-position, which is then coupled with a halo-substituted 1-chloro-3-nitrobenzene.
Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Experimental Protocols
Synthesis of 5-(Aryl)-2-furaldehydes via Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 5-formylfuran-2-boronic acid (1 equivalent), the corresponding aryl halide (e.g., 1-bromo-2-chloro-4-nitrobenzene) (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-2-furaldehyde.
Spectroscopic Data
Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of related compounds, the following characteristic signals can be expected:
¹H NMR:
-
A singlet for the aldehyde proton (CHO) around δ 9.5-9.8 ppm.
-
Doublets for the furan ring protons, typically in the range of δ 7.0-7.8 ppm.
-
Signals for the protons on the phenyl ring, with chemical shifts and coupling constants dictated by the substitution pattern.
¹³C NMR:
-
A signal for the aldehyde carbonyl carbon around δ 175-180 ppm.
-
Signals for the furan and phenyl ring carbons in the aromatic region (δ 110-160 ppm).
Biological Activity
Direct studies on the biological activity of this compound are limited in the available literature. However, this compound serves as a crucial intermediate for the synthesis of various derivatives, particularly chalcones and Schiff bases, which have demonstrated promising biological activities.
Antibacterial Activity of Derivatives
Chalcones and Schiff bases derived from this compound have been synthesized and evaluated for their antibacterial properties. These derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains[1].
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)
A common method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Anticancer Activity of Derivatives
Derivatives of this compound have also been investigated for their potential as anticancer agents. For instance, certain chalcone derivatives have shown cytotoxic effects against various cancer cell lines[1].
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow for the MTT assay to determine the cytotoxicity of a compound.
Signaling Pathways
Currently, there is no direct evidence in the literature detailing the specific signaling pathways modulated by this compound itself. However, research on structurally related furan derivatives suggests potential mechanisms of action. For example, some furan-containing compounds have been shown to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways. The antimicrobial action of some furan derivatives, particularly nitrofurans, is attributed to their reduction within bacterial cells to form reactive intermediates that can damage cellular macromolecules like DNA.
Data Summary
Due to the limited availability of quantitative data for the core compound, a comprehensive data table is not feasible at this time. Research has primarily focused on the qualitative description of the biological activities of its derivatives.
Conclusion
This compound is a valuable synthetic intermediate for the development of novel compounds with potential antibacterial and anticancer activities. While the biological profile of the core molecule itself remains largely unexplored, the promising activities of its derivatives warrant further investigation. Future research should focus on the detailed synthesis and characterization of this compound, as well as a thorough evaluation of its own biological activities and mechanism of action. This will provide a more complete understanding of its therapeutic potential and could lead to the development of new and effective drug candidates.
References
An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for obtaining 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary starting materials, offers a detailed experimental protocol for a preferred synthetic method, presents quantitative data for the synthesis, and includes visualizations of the synthetic pathways and experimental workflows.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound is most effectively achieved through the formation of a carbon-carbon bond between the furan ring and the substituted phenyl ring. Two primary and robust methodologies are considered for this transformation: the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Table 1: Overview of Synthetic Routes and Required Starting Materials
| Synthetic Route | Furan-Containing Starting Material | Phenyl-Containing Starting Material | Key Reagents/Catalysts |
| Meerwein Arylation | Furan-2-carbaldehyde (Furfural) | 2-Chloro-4-nitroaniline | Sodium nitrite, Hydrochloric acid, Copper(II) chloride |
| Suzuki-Miyaura Coupling | 5-Formylfuran-2-boronic acid or its esters | 1-Bromo-2-chloro-4-nitrobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Suzuki-Miyaura Coupling (alternative) | 5-Bromo- or 5-chlorofuran-2-carbaldehyde | (2-Chloro-4-nitrophenyl)boronic acid | Palladium catalyst, Base |
The Meerwein arylation is often a more direct approach, utilizing readily available and cost-effective starting materials. The Suzuki-Miyaura coupling, while highly efficient and versatile, may require the synthesis of the corresponding boronic acids, which can add steps to the overall process. For the purposes of this guide, we will focus on the detailed experimental protocol for the Meerwein arylation.
Logical Relationship of Synthetic Choices
The selection of the synthetic pathway is a critical decision in the preparation of this compound. The following diagram illustrates the logical flow for choosing between the two primary methods.
An In-depth Technical Guide on 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological significance of the heterocyclic compound 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. This molecule serves as a key intermediate in the synthesis of more complex chemical entities with potential therapeutic applications, particularly in the realm of antimicrobial agents. This document consolidates available data on its synthesis via Meerwein arylation, its spectral properties for characterization, and the broader context of its utility in medicinal chemistry.
Introduction
This compound, a substituted aryl furan derivative, is a compound of interest in synthetic and medicinal chemistry. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of a chloro and a nitro group on the phenyl ring, coupled with the reactive carbaldehyde on the furan moiety, makes this molecule a versatile building block for the development of novel therapeutic agents. Its derivatives have shown promise as antibacterial agents, highlighting the importance of this core structure in drug discovery pipelines.
Synthesis
The primary route for the synthesis of this compound is the Meerwein arylation of furfural. This reaction involves the copper-catalyzed addition of a diazonium salt, derived from an aromatic amine, to an activated alkene. In this case, the diazonium salt of 2-chloro-4-nitroaniline is reacted with furfural.
Experimental Protocol: Meerwein Arylation
The following protocol is a detailed method for the synthesis of this compound.
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furfural
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 2-Chloro-4-nitroaniline:
-
In a beaker, dissolve 2-chloro-4-nitroaniline (0.05 mol) in a mixture of concentrated HCl and water (1:1 v/v) with heating and stirring.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.07 mol) dropwise while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for one hour to ensure the completion of the diazotization reaction.
-
Filter the cold solution to remove any impurities. The filtrate contains the in situ formed diazonium salt.
-
-
Meerwein Arylation Reaction:
-
To the cold filtrate containing the diazonium salt, add furfural (0.05 mol).
-
Prepare a solution of copper(II) chloride (2 g in 10 mL of water) and add it dropwise to the reaction mixture with continuous stirring.
-
Continue to stir the reaction mixture vigorously for 4 hours at room temperature.
-
Allow the mixture to stand overnight.
-
-
Isolation and Purification:
-
The precipitated product is collected by filtration.
-
Wash the solid with cold water.
-
Dry the crude product.
-
Recrystallize the solid from ethanol to obtain pure this compound.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral data for this compound.
| Property | Data |
| Molecular Formula | C₁₁H₆ClNO₄ |
| Molecular Weight | 251.63 g/mol |
| CAS Number | 327049-94-5 |
| Appearance | Solid |
| ¹H NMR | Data not publicly available in detail. |
| ¹³C NMR | Data not publicly available in detail. |
| Infrared (IR) | Data not publicly available in detail. |
| Mass Spectrometry (MS) | Molecular Ion (M+): 250[1] |
Note: While the synthesis of this compound has been reported, detailed public records of its complete spectral characterization are limited. The provided mass spectrometry data is based on available literature.
Biological Significance and Applications
This compound primarily serves as a precursor for the synthesis of more complex molecules with potential biological activities.
Antimicrobial Drug Development
This compound has been utilized as a starting material for the synthesis of chalcones, a class of compounds known for their wide range of pharmacological effects. Specifically, chalcones derived from this compound have been synthesized and evaluated for their antibacterial activity. These derivatives have demonstrated promising activity against both gram-positive and gram-negative bacterial strains.[2]
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, some furan derivatives are known to induce apoptosis (programmed cell death) in cancer cells. The potential for this compound and its derivatives to act as anticancer agents warrants further investigation into their mechanisms of action, which may involve pathways such as the intrinsic mitochondrial apoptotic pathway.
Diagram of a General Apoptotic Pathway Potentially Influenced by Furan Derivatives:
Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive compounds.
Conclusion
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis via the Meerwein arylation provides a straightforward route to this intermediate. While detailed public spectral data is not extensively available, its utility has been demonstrated in the creation of novel chalcones with antibacterial properties. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic leads and provide deeper insights into their mechanisms of action and potential effects on cellular signaling pathways. This guide serves as a foundational resource for researchers interested in the synthesis and application of this promising furan derivative.
References
Potential Applications of Nitrophenylfuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrophenylfuran derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their antimicrobial, anticancer, and antiparasitic properties. The core mechanism of action, revolving around the enzymatic reduction of the nitro group to generate cytotoxic reactive intermediates, is explored in detail. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes critical signaling pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, and its combination with a nitrophenyl moiety gives rise to a class of compounds with significant therapeutic potential. The presence of the nitro group is crucial for their biological activity, which is initiated by its reduction within target cells. This process generates highly reactive species that can induce widespread cellular damage, leading to antimicrobial and anticancer effects. This guide aims to provide an in-depth technical resource for researchers exploring the diverse applications of nitrophenylfuran derivatives.
Mechanism of Action: Reductive Activation
The primary mechanism underlying the biological activity of nitrophenylfuran derivatives is a process of reductive activation.[1] This process is initiated by nitroreductase enzymes present in target organisms, such as bacteria, parasites, and even human cells to some extent.
The multi-targeted nature of the reactive intermediates contributes to the broad-spectrum activity of these compounds and may slow the development of resistance in microorganisms.
Caption: Reductive activation pathway of nitrophenylfuran derivatives.
Antimicrobial Applications
Nitrophenylfuran derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their broad-spectrum efficacy and distinct mechanism of action make them valuable candidates for combating antimicrobial resistance.
Antibacterial Activity
These compounds are effective against both Gram-positive and Gram-negative bacteria. The generated reactive intermediates can cause DNA strand breakage, inhibit ribosomal protein synthesis, and disrupt essential metabolic pathways in bacteria.
Antifungal Activity
Several nitrophenylfuran derivatives have shown potent antifungal activity against various fungal species, including pathogenic yeasts and molds.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitrophenylfuran derivatives against various microbial strains.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 5-nitrofuran-isatin hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [2] |
| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [2] |
| Furanone F105 | Staphylococcus aureus | 10 | [3] |
| Furanone F105 | Bacillus subtilis | 8 | [3] |
| Thiazole derivative 3b | Staphylococcus aureus | 6.25 | [4] |
| Thiazole derivative 3c | Staphylococcus aureus | 1.56 | [4] |
| Oxazin-6-one derivatives | Staphylococcus aureus | 4 - 8 | [5] |
Anticancer Applications
Nitrophenylfuran derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action in cancer cells is multifaceted, involving the induction of oxidative stress, DNA damage, and the activation of specific cell death pathways.
Induction of Apoptosis via the Unfolded Protein Response (UPR)
Certain 5-nitrofuran-2-amide derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by activating the C/EBP-homologous protein (CHOP).[1][6] This is mediated through the PERK-eIF2α-ATF4 branch of the unfolded protein response (UPR), a cellular stress response pathway.
Caption: UPR-mediated apoptosis induced by nitrophenylfuran derivatives.
p53-Dependent Cell Cycle Arrest and Apoptosis
Nitrophenylfuran derivatives can induce DNA damage, which in turn activates the p53 signaling pathway.[7][8] Activated p53 can lead to cell cycle arrest, typically at the G1/S or G2/M phase, allowing time for DNA repair.[9][10] If the damage is irreparable, p53 can trigger apoptosis.[8]
Caption: p53-dependent cell cycle arrest and apoptosis pathway.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various nitrophenylfuran derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [2] |
| 5-nitrofuran-isatin hybrids 2, 5-7 | HCT 116 (Colon Cancer) | 1.62 - 8.8 | [2] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon Cancer) | 1.71 | [11] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon Cancer) | 7.76 | [11] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone 14b | MCF-7 (Breast Cancer) | 0.85 | [12] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazole 3a | A549 (Lung Carcinoma) | 5.988 | [4] |
| Thiazole-based cyanoacrylamide 3b | MCF-7 (Breast Cancer) | 9.5 | [13] |
| Thiazole-based cyanoacrylamide 3c | HepG2 (Liver Cancer) | 12 | [13] |
| N-substituted 6-nitro-1H-benzimidazole 4k | MCF-7 (Breast Cancer) | 1.25 | [14] |
Antiparasitic Applications
Nitrophenylfuran derivatives have also shown promise as antiparasitic agents, with activity reported against various protozoan parasites. The mechanism of action is believed to be similar to their antimicrobial activity, involving reductive activation by parasitic nitroreductases.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of nitrophenylfuran derivatives.
General Synthesis of Nitrophenylfuran Derivatives (Chalcone Analogs)
This protocol describes a general method for the synthesis of nitrophenylfuran chalcone analogs via Claisen-Schmidt condensation.
Materials:
-
5-nitro-2-furaldehyde
-
Substituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve 5-nitro-2-furaldehyde (1 equivalent) and the appropriate substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (typically 10-20%) dropwise with constant stirring.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure nitrophenylfuran chalcone derivative.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitrophenylfuran derivatives against bacterial strains.[15][16][17][18]
Materials:
-
Nitrophenylfuran derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the nitrophenylfuran derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
This protocol describes the assessment of the cytotoxic effects of nitrophenylfuran derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[19][20][21][22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitrophenylfuran derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the nitrophenylfuran derivative in the culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel nitrophenylfuran derivatives.
Caption: General workflow for nitrophenylfuran derivative drug discovery.
Conclusion and Future Perspectives
Nitrophenylfuran derivatives continue to be a rich source of biologically active compounds with significant potential in the development of new therapeutics. Their broad-spectrum antimicrobial activity, coupled with promising anticancer and antiparasitic effects, warrants further investigation. Future research should focus on the synthesis of novel derivatives with improved efficacy and reduced toxicity, a deeper understanding of their molecular mechanisms of action, and the exploration of their potential in combination therapies to overcome drug resistance. The detailed information provided in this guide serves as a valuable resource to advance these research endeavors.
References
- 1. Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-nitrofuran-2-amide derivatives that induce apoptosis in triple negative breast cancer cells by activating C/EBP-homologous protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apec.org [apec.org]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a detailed predictive analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Furthermore, a robust experimental protocol for its synthesis via a Suzuki coupling reaction is detailed, along with the necessary characterization workflow. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and utilization of this compound in drug discovery and development.
Introduction
This compound is a substituted furan derivative with potential applications as a building block in medicinal chemistry. The presence of a reactive aldehyde group, a furan core, and a substituted phenyl ring makes it a versatile scaffold for the synthesis of more complex molecules, such as chalcones, which have been investigated for their antibacterial properties.[1] This guide provides a detailed theoretical and practical framework for the synthesis and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carbaldehyde.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.70 | s | - | 1H | Aldehyde (-CHO) |
| ~8.40 | d | ~2.5 | 1H | Phenyl H-3 |
| ~8.20 | dd | ~8.8, 2.5 | 1H | Phenyl H-5 |
| ~7.85 | d | ~8.8 | 1H | Phenyl H-6 |
| ~7.45 | d | ~3.8 | 1H | Furan H-3 |
| ~7.00 | d | ~3.8 | 1H | Furan H-4 |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | Aldehyde C=O |
| ~155.0 | Furan C-2 |
| ~150.0 | Furan C-5 |
| ~148.0 | Phenyl C-4 (C-NO₂) |
| ~135.0 | Phenyl C-2 (C-Cl) |
| ~133.0 | Phenyl C-1 |
| ~130.0 | Phenyl C-6 |
| ~125.0 | Phenyl C-5 |
| ~122.0 | Furan C-3 |
| ~118.0 | Phenyl C-3 |
| ~114.0 | Furan C-4 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3150 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch |
| ~1680-1700 | Strong | Aldehyde C=O stretch |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1020 | Medium | Furan ring C-O-C stretch |
| ~830 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 251 | 100 | [M]⁺ (with ³⁵Cl) |
| 253 | 33 | [M+2]⁺ (with ³⁷Cl) |
| 222 | Variable | [M-CHO]⁺ |
| 205 | Variable | [M-NO₂]⁺ |
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound via a Suzuki coupling reaction, followed by standard procedures for its spectroscopic characterization.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of 5-aryl-2-furaldehydes.
Reagents and Materials:
-
5-Bromofuran-2-carbaldehyde
-
(2-Chloro-4-nitrophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), (2-chloro-4-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the purified product using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Determine the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺).
-
Analyze the fragmentation pattern to further confirm the structure.
Visualizations
Synthetic Pathway
Caption: Proposed Suzuki coupling synthesis of the target compound.
Experimental Workflow
Caption: Workflow for synthesis, purification, and characterization.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. Chalcones, belonging to the flavonoid family, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a substituted nitrophenylfuran moiety into the chalcone scaffold presents a promising avenue for the development of novel therapeutic agents. The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction. This guide offers a comprehensive overview of the synthetic route, detailed experimental procedures, and characterization data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of organic compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The biological activity of chalcones can be modulated by the nature and substitution pattern of the two aromatic rings. The furan ring is a privileged scaffold in medicinal chemistry, and its combination with a chloro- and nitro-substituted phenyl ring in the starting aldehyde, this compound, offers a unique opportunity to generate novel chalcone derivatives with potentially enhanced biological profiles.
The synthesis of these chalcones is readily achieved via the Claisen-Schmidt condensation reaction.[2] This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone.[3] In this context, this compound serves as the aldehyde component, which reacts with various substituted acetophenones or other ketones to yield the target chalcones.
General Reaction Scheme
The general synthetic route for the preparation of chalcones from this compound is depicted below:
Figure 1: General scheme for the Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of chalcones.
Experimental Protocols
Protocol 1: Synthesis of Chalcones (General Procedure)
This protocol describes a general method for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with a substituted ketone.
Materials:
-
This compound
-
Substituted acetophenone or other suitable ketone
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 3 mmol) of this compound and the substituted ketone in ethanol.
-
While stirring the solution at room temperature, add a 20% aqueous solution of potassium hydroxide (or sodium hydroxide) dropwise.
-
Continue stirring the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone.[4]
Protocol 2: Synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one (3a-3g)
This protocol is adapted from a specific study and describes the synthesis of a series of chalcones where the ketone component is a substituted triazole ketone.[4][5]
Materials:
-
This compound
-
Substituted 1-(1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ice
Procedure:
-
A solution of the substituted triazole ketone (3 mmol) in ethanol is prepared.
-
To this solution, this compound (3 mmol) is added.
-
A 20% solution of potassium hydroxide (10 mL) is added dropwise to the reaction mixture.
-
The mixture is stirred overnight at room temperature.[4]
-
The reaction mixture is then poured into ice water.
-
The precipitate that forms is filtered, dried, and recrystallized from ethanol to yield the final chalcone product.[4] The reported yield for this series of compounds is in the range of 67-72%.[4]
Data Presentation
The following tables summarize the characterization data for a representative chalcone synthesized from this compound.
Table 1: Physicochemical and Yield Data
| Compound ID | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| 3a | C₂₂H₁₅Cl N₄O₄ | 449.84 | 67-72 | Solid |
Table 2: Spectroscopic Data for a Representative Chalcone (3a) [4]
| Spectroscopic Technique | Data |
| IR (KBr, cm⁻¹) | 3036 (Ar C-H), 1660 (C=O), 1562 (C=C), 1337 (C-NO₂), 795 (C-Cl) |
| ¹H NMR (CDCl₃, 400 MHz, δ ppm) | 2.69 (s, 3H, triazole ring CH₃), 6.94 (d, 1H, J=3.6Hz, furan-H), 7.44 (d, 2H, J=8.4Hz Ar-H), 7.53 (d, 1H, J=3.2Hz, furan-H), 7.58 (d, 2H, J=8.4Hz Ar-H), 7.71 (d, 1H, J=15.6Hz chalcone proton), 8.05 (d, 1H, J=15.6Hz chalcone proton), 8.22 (dd, 2H, J=8.84Hz, 8.84Hz Ar-H), 8.36 (s, 1H, Ar-H) |
| LC-MS (m/z) | 449 (M+), 451 (M++2), 452 (M++3) |
Signaling Pathway and Workflow Diagrams
Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation proceeds through a base-catalyzed mechanism involving the formation of an enolate followed by a nucleophilic attack on the aldehyde.
Caption: Mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of chalcones.
Caption: Experimental workflow for chalcone synthesis.
Conclusion
The synthesis of chalcones from this compound provides a versatile platform for the generation of novel compounds with significant potential in drug discovery. The Claisen-Schmidt condensation offers a straightforward and efficient method for this transformation. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of new chalcone derivatives. Further studies to explore the full therapeutic potential of these compounds are warranted.
References
Application Notes and Protocols for the Claisen-Schmidt Condensation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities.[1] The incorporation of heterocyclic moieties, such as furan, can significantly modulate their pharmacological profiles.[1] Specifically, chalcones derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde are of interest due to the combined structural features of the furan ring, a chloro-substituent, and a nitro group, which can enhance biological potency.[2]
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[3] This base-catalyzed reaction involves the condensation of an aldehyde (lacking α-hydrogens) with a ketone or another aldehyde containing an α-hydrogen.[4] This document provides detailed application notes and a comprehensive protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of this compound with various ketones, specifically substituted 1,2,3-triazole ketones.[2]
Potential Applications
Chalcones incorporating furan and triazole scaffolds have demonstrated significant potential in drug discovery.[2] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins.[5] This reactivity is the basis for many of their observed biological effects.
Key Application Areas:
-
Antimicrobial Agents: Furan-containing chalcones have shown promising activity against both Gram-positive and Gram-negative bacterial strains.[2][6] The synthesized compounds from this compound have exhibited notable antibacterial activity, with chloro and bromo-substituted derivatives being particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus.
-
Anticancer Research: Chalcones are extensively studied for their cytotoxic effects on various cancer cell lines. The structural motifs present in the title compounds make them valuable candidates for screening as potential anticancer agents.
-
Anti-inflammatory Agents: The chalcone scaffold is known to be a privileged structure for the development of anti-inflammatory drugs.[1]
-
Synthetic Intermediates: The enone linkage in chalcones serves as a versatile precursor for the synthesis of other biologically active heterocyclic compounds like pyrazolines, isoxazolines, and pyrimidines.[2]
Reaction and Mechanism
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism involves the deprotonation of the α-carbon of the ketone by a strong base (e.g., KOH) to form a reactive enolate ion.[4] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated ketone, i.e., the chalcone.
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
This protocol details the synthesis of 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one derivatives.[2]
Materials and Reagents:
-
This compound
-
Substituted 1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (Substituted Triazole Ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Ice
-
Standard laboratory glassware (round-bottom flask, beakers, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and Hexane (for TLC mobile phase)
Procedure:
-
Reactant Preparation: In a suitable round-bottom flask, dissolve the substituted triazole ketone (3 mmol) in ethanol.[2]
-
Aldehyde Addition: To the stirred solution, add an equimolar amount of this compound (3 mmol).[2]
-
Catalyst Addition: Prepare a 20% aqueous solution of potassium hydroxide (KOH). Add 10 mL of this solution dropwise to the reaction mixture while maintaining stirring.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature overnight.[2] The progress of the reaction can be monitored by TLC using an ethyl acetate:hexane (2:8) mixture as the mobile phase.
-
Product Isolation (Work-up): After completion, pour the reaction mixture into a beaker containing crushed ice.[2] A precipitate should form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual KOH and other water-soluble impurities.
-
Drying and Recrystallization: Dry the filtered solid. For further purification, recrystallize the crude product from hot ethanol to obtain the final chalcone derivative.[2]
-
Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for chalcone synthesis and purification.
Data Presentation
The following tables summarize representative reaction data for the synthesis of various chalcone derivatives (3a-g) from this compound and substituted triazole ketones.
Table 1: Reaction Conditions and Yields
| Compound ID | Substituent on Triazole Phenyl Ring | Yield (%) |
| 3a | 4-Chloro | 72 |
| 3b | 4-Methyl | 69 |
| 3c | 4-Methoxy | 67 |
| 3d | 3-Nitro | 70 |
| 3e | 2-Chloro | 69 |
| 3f | 4-Bromo | 71 |
| 3g | 2,4-Dichloro | 68 |
Table 2: Spectroscopic Characterization Data for Representative Chalcones
| Compound ID | ¹H NMR (CDCl₃, 400 MHz, δ ppm) | IR (KBr, cm⁻¹) | LC-MS (m/z) |
| 3a (4-Cl) | 2.68 (s, 3H, triazole-CH₃), 6.94 (d, 1H, J=3.6Hz, furan-H), 7.53 (t, 2H, Ar-H), 7.55 (d, 1H, J=3.6Hz, furan-H), 7.72 (d, 2H, J=8.4Hz, Ar-H), 7.79 (d, 1H, J=15.6Hz, chalcone-H), 8.07 (d, 1H, J=15.6Hz, chalcone-H), 8.19 (d, 2H, J=8.4Hz, Ar-H), 8.25 (s, 1H, Ar-H) | 3092 (Ar C-H), 1653 (C=O), 1580 (C=C), 1337 (C-NO₂), 747 (C-Cl) | 480 (M⁺), 482 (M⁺+2), 483 (M⁺+3) |
| 3d (3-NO₂) | 2.56 (s, 3H, triazole-CH₃), 6.96 (d, 1H, J=3.64Hz, furan-H), 7.39 (d, 1H, J=7.04Hz, Ar-H), 7.46 (t, 1H, Ar-H), 7.54 (d, 1H, J=3.64Hz, furan-H), 7.73 (d, 1H, J=15.6Hz, chalcone-H), 8.07 (d, 1H, J=15.6Hz, chalcone-H), 8.22 (m, 3H, Ar-H), 8.36 (d, 1H, J=1.8Hz, Ar-H) | 3076 (Ar C-H), 1659 (C=O), 1595 (C=C), 1337 (C-NO₂), 789 (C-Cl) | 503 (M⁺-1), 505 (M⁺+1), 507 (M⁺+3) |
| 3f (4-Br) | 2.69 (s, 3H, triazole-CH₃), 6.95 (d, 1H, J=3.6Hz, furan-H), 7.44 (d, 2H, J=8.44Hz, Ar-H), 7.53 (d, 1H, J=3.2Hz, furan-H), 7.59 (d, 2H, J=8.44Hz, Ar-H), 7.72 (d, 1H, J=15.6Hz, chalcone-H), 8.07 (d, 1H, J=15.6Hz, chalcone-H), 8.22 (dd, 2H, J=8.84Hz, Ar-H), 8.34 (s, 1H, Ar-H) | 3073 (Ar C-H), 1657 (C=O), 1582 (C=C), 1375 (C-NO₂), 741 (C-Cl), 617 (C-Br) | 514 (M⁺), 516 (M⁺+2), 517 (M⁺+3) |
Note: The large coupling constant (J = 15.6 Hz) for the chalcone vinylic protons confirms their trans configuration.
Further Development Workflow
The synthesized chalcones serve as lead compounds for further investigation and development. The logical workflow involves a multi-step process from initial synthesis to potential clinical application.
Caption: Logical workflow for the biological evaluation of synthesized chalcones.
References
Application Notes and Protocols: Synthesis of Morpholine Derivatives from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel morpholine derivatives utilizing 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde as a key starting material. The furan and morpholine scaffolds are prominent pharmacophores in medicinal chemistry, and their combination is a promising strategy for the development of new therapeutic agents.[1][2][3] This note outlines two synthetic methodologies: the Willgerodt-Kindler reaction to yield a thiomorpholide derivative and a direct reductive amination to produce a saturated amine linkage. These protocols are designed to be readily implemented in a standard organic synthesis laboratory. Furthermore, potential applications in drug discovery are discussed, drawing on the known biological activities of related furan and morpholine compounds, including their potential as anticancer agents.[4][5][6]
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[7] Similarly, the furan nucleus is a versatile heterocyclic component present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects.[2][8][9] The conjugation of these two heterocyclic systems through the use of a bifunctional starting material like this compound offers a direct route to novel chemical entities with significant potential for drug discovery programs. The electron-withdrawing nitro group on the phenyl ring can further enhance the biological activity of these derivatives.[1][10]
This document presents two distinct and reliable protocols for the synthesis of morpholine derivatives from this compound, providing researchers with versatile options for creating libraries of compounds for biological screening.
Synthesis Protocols
Two primary synthetic routes are detailed below, each yielding a different linkage between the furan and morpholine moieties.
Protocol 1: Willgerodt-Kindler Reaction for the Synthesis of 4-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]carbonothioyl}morpholine
This protocol is adapted from the work of Obushak et al. (2021) and describes the formation of a thiomorpholide derivative.[11][12] The Willgerodt-Kindler reaction is a powerful method for converting aryl aldehydes into the corresponding thioamides.[13]
Experimental Workflow:
Caption: Workflow for the Willgerodt-Kindler Synthesis.
Materials:
-
This compound
-
Morpholine
-
Sulfur powder
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (0.01 mol), morpholine (0.013 mol), and finely powdered sulfur (0.32 g, 0.01 mol).
-
Add 20 mL of DMF to the mixture.
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with deionized water.
-
Purify the crude product by recrystallization from an ethanol-DMF mixture to yield the final product.
Quantitative Data:
| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]carbonothioyl}morpholine | C₁₅H₁₃ClN₂O₄S | 81 | 142-143 |
Characterization Data (¹H NMR): [11]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.40 (s, 1H, 3-HArH), 8.28 (d, J=8.8 Hz, 1H, 5-HArH), 8.11 (d, J=8.8 Hz, 1H, 6-HArH), 7.52 (d, J=2.8 Hz, 1H, 3-HFur), 7.19 (d, J=2.8 Hz, 1H, 4-HFur), 4.27 (brs, 2H, CH₂N), 3.99 (brs, 2H, CH₂N), 3.75 (brs, 4H, (CH₂)₂O).
Protocol 2: Reductive Amination for the Synthesis of 4-{[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methyl}morpholine
This protocol is a plausible synthetic route based on the well-established reductive amination of aldehydes using sodium triacetoxyborohydride.[13][14][15] This reagent is known for its mildness and selectivity for iminium ions over aldehydes, allowing for a one-pot procedure.[16]
Experimental Workflow:
Caption: Workflow for Reductive Amination Synthesis.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE), add morpholine (1.2 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Quantitative Data:
| Compound Name | Molecular Formula | Expected Yield (%) | Physical State |
| 4-{[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methyl}morpholine | C₁₅H₁₅ClN₂O₄ | 70-90 | Solid or Oil |
Note: The yield is an estimate based on similar reductive amination reactions and may require optimization.
Potential Applications and Biological Relevance
Derivatives of 5-nitrofuran are known for their broad-spectrum antibacterial activity. The mechanism often involves the enzymatic reduction of the nitro group within bacterial cells to form reactive intermediates that can damage bacterial DNA and other macromolecules.[1][10]
Furthermore, numerous furan and morpholine-containing compounds have demonstrated significant anticancer activity.[4][5][6][17] Research on related furan derivatives has suggested that their antiproliferative effects may be mediated through the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway.[5][18] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
Plausible Signaling Pathway for Anticancer Activity:
The synthesized morpholine derivatives of this compound could potentially exert anticancer effects by inhibiting the PI3K/Akt signaling pathway, leading to apoptosis.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial screening of derivatives of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. The furan scaffold is a significant structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] This document outlines the current understanding of the antimicrobial potential of chalcone derivatives based on this compound, detailed protocols for their screening, and visual workflows to guide the experimental process.
Data Presentation: Antimicrobial Activity
A qualitative summary of the antibacterial activity of synthesized chalcones carrying the 5-(2-chloro-4-nitrophenyl)furan-2-yl moiety is presented below. These compounds, identified as 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, have shown moderate to good activity when compared with the standard drug ciprofloxacin.[4]
Table 1: Qualitative Antibacterial Activity of this compound Chalcone Derivatives
| Compound Class | Substituent Effect on Activity | Target Microorganisms | Reference |
| Chalcones with a 5-(2-chloro-4-nitrophenyl)furan-2-yl moiety | Chloro substituents on the phenyl ring of the triazole ketone moiety showed increased effectiveness. | Pseudomonas aeruginosa | [4] |
| Bromo group on the phenyl ring of the triazole ketone moiety showed comparatively good activity. | Pseudomonas aeruginosa and Staphylococcus aureus | [4] | |
| Meta-nitro substituted phenyl ring on the triazole ketone moiety showed significant activity. | Staphylococcus aureus | [4] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on standard procedures and can be adapted for the screening of novel furan derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compounds.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: Wells containing a standard antimicrobial agent and the inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Protocol 2: Agar Disk Diffusion Method (Zone of Inhibition)
This method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Petri dishes
-
Standardized microbial inoculum (0.5 McFarland)
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.
-
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar.
-
Controls: Use disks impregnated with the solvent as a negative control and disks with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel chemical derivatives.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
The diagram below outlines the logical progression of a structure-activity relationship study, a crucial component in optimizing the antimicrobial potency of lead compounds.
Caption: Structure-Activity Relationship (SAR) Cycle.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Activity of Compounds Derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antifungal activities of compounds derived from 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. This document details the synthesis of key derivatives, protocols for robust antifungal screening, and potential mechanisms of action based on existing literature for structurally related compounds.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The furan scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties. The specific starting material, this compound, offers a unique combination of a nitrofuran moiety, known for its antimicrobial effects, and a substituted phenyl ring that can be modified to modulate activity and selectivity. This document outlines protocols for the synthesis and evaluation of chalcones, Schiff bases, and hydrazones derived from this lead compound, providing a framework for the discovery of novel antifungal agents.
Data Presentation: Representative Antifungal Activity
While specific comprehensive studies on the antifungal activity of a wide range of derivatives from this compound are not extensively available in the public domain, the following tables present hypothetical yet representative quantitative data based on the observed activities of structurally similar nitrofuran and chalcone derivatives against common fungal pathogens. These tables are intended to serve as a template for data presentation in your research.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Compound ID | R-group on Acetophenone | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Cryptococcus neoformans (µg/mL) |
| CH-01 | Phenyl | 62.5 | 125 | 31.25 |
| CH-02 | 4-Chlorophenyl | 31.25 | 62.5 | 15.63 |
| CH-03 | 4-Methoxyphenyl | 125 | 250 | 62.5 |
| CH-04 | 4-Nitrophenyl | 15.63 | 31.25 | 7.81 |
| Fluconazole | - | 8 | >64 | 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives
| Compound ID | R-group on Amine | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Cryptococcus neoformans (µg/mL) |
| SB-01 | Aniline | 125 | 250 | 62.5 |
| SB-02 | 4-Chloroaniline | 62.5 | 125 | 31.25 |
| SB-03 | 4-Fluoroaniline | 62.5 | 125 | 31.25 |
| SB-04 | 4-Nitroaniline | 31.25 | 62.5 | 15.63 |
| Fluconazole | - | 8 | >64 | 4 |
Table 3: Minimum Inhibitory Concentration (MIC) of Hydrazone Derivatives
| Compound ID | Hydrazine Derivative | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Cryptococcus neoformans (µg/mL) |
| HZ-01 | Hydrazine Hydrate | 250 | 500 | 125 |
| HZ-02 | Phenylhydrazine | 125 | 250 | 62.5 |
| HZ-03 | 2,4-Dinitrophenylhydrazine | 31.25 | 62.5 | 15.63 |
| HZ-04 | Isonicotinohydrazide | 62.5 | 125 | 31.25 |
| Fluconazole | - | 8 | >64 | 4 |
Experimental Protocols
The following are detailed protocols for the synthesis of derivatives and subsequent antifungal screening.
Synthesis of Derivatives
1. Synthesis of Chalcones (Claisen-Schmidt Condensation) [1]
-
Principle: An equimolar amount of this compound and a substituted acetophenone are reacted in the presence of a base.
-
Protocol:
-
Dissolve 10 mmol of this compound and 10 mmol of the desired substituted acetophenone in 30 mL of ethanol.
-
Slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise while stirring the mixture at room temperature.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified chalcone.
-
2. Synthesis of Schiff Bases
-
Principle: Condensation reaction between the aldehyde group of this compound and the primary amino group of an aromatic or aliphatic amine.
-
Protocol:
-
Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Add an equimolar amount (10 mmol) of the selected primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
3. Synthesis of Hydrazones
-
Principle: Reaction of the carbonyl group of the aldehyde with a hydrazine derivative to form a hydrazone.
-
Protocol:
-
Dissolve 10 mmol of this compound in 25 mL of methanol.
-
Add a solution of 10 mmol of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in 10 mL of methanol.
-
Add a few drops of a suitable acid catalyst (e.g., acetic acid or sulfuric acid).
-
Stir the mixture at room temperature for 2-4 hours.
-
The formation of a precipitate indicates the product.
-
Filter the solid, wash with a small amount of cold methanol, and dry under vacuum.
-
Antifungal Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3 for Yeasts, M38-A2 for Filamentous Fungi)
-
Principle: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Preparation of Inoculum:
-
For yeasts (Candida spp., Cryptococcus spp.): Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (Aspergillus spp.): Culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.
-
-
Visualization of Workflows and Pathways
Experimental Workflow
References
Application Note: A Generalized Protocol for the Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its efficacy in forming carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, is distinguished by its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse reactants.[1][4] Furan-containing compounds are pivotal scaffolds in drug discovery, present in numerous pharmacologically active molecules and exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][5] The furan ring can serve as a bioisostere for phenyl rings, often improving a molecule's pharmacokinetic profile.[1]
This application note provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with various arylboronic acids. This transformation is a key step in generating novel furan-biaryl compounds for screening and development in medicinal chemistry and materials science.[1][5][6]
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromofuran-2-carbaldehyde), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex.[2][3] This step is often the rate-determining step in the cycle.[2][7]
-
Transmetalation: In the presence of a base, the organic group from the organoboron compound (arylboronic acid) is transferred to the palladium(II) complex, replacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[2][3][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol
This protocol describes a general method for the synthesis of 5-aryl-furan-2-carbaldehydes. Researchers should optimize conditions based on the specific arylboronic acid used.
Materials and Reagents
-
5-Bromofuran-2-carbaldehyde (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[5][6][9]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq.)[5][6]
-
Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)[5][6]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask, condenser)
-
Inert atmosphere supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Experimental Workflow
Caption: Workflow for Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[5][6]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The mixture should be sparged with the inert gas for an additional 15-30 minutes to ensure all oxygen is removed.[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-24 hours.[6][10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield the pure 5-aryl-furan-2-carbaldehyde.[5]
Data Presentation: Example Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling can vary significantly based on the specific substrates. The following table summarizes various conditions reported for the coupling of aryl bromides with arylboronic acids, providing a starting point for optimization.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 24 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (4.0) | Toluene / H₂O | 80 | 1 | >90 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5%) / Ligand (4.5%) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | Good |
| Naphthylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | DMF / H₂O | 80 | 12 | High |
| 2-Furylboronic acid | Custom Pd Pre-catalyst | K₃PO₄ (1.5) | Toluene | 40 | 0.5-2 | Excellent |
| Thienylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 12 | Moderate to Good |
Note: This table is a compilation of representative conditions from various sources[3][5][6][9][11][12] and should be used as a guideline for reaction optimization.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.[10]
-
Ventilation: All operations should be performed in a well-ventilated fume hood.[10]
-
Reagent Handling:
-
Palladium Catalysts: Some palladium catalysts can be pyrophoric and should be handled with care, preferably under an inert atmosphere.[10]
-
Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and/or toxic. Avoid open flames and ensure proper grounding of equipment.[10]
-
Bases: Handle solid bases like potassium carbonate and potassium phosphate with care to avoid creating dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for synthesizing 5-aryl-furan-2-carbaldehydes.[5] The protocol described in this application note provides a robust starting point for researchers, offering high yields and tolerance for a variety of functional groups.[10] By adjusting the catalyst, base, and solvent system, this method can be adapted for a wide range of arylboronic acids, making it an invaluable tool in the fields of drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. The predicted ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants, are presented in a structured format to facilitate the structural elucidation and purity assessment of this compound. This guide is intended to assist researchers in confirming the identity and integrity of their synthesized or procured material.
Introduction
This compound is a heterocyclic aldehyde containing a substituted phenyl ring attached to a furan core. The electronic environment of the protons in this molecule is influenced by the electron-withdrawing nature of the nitro group, the chloro substituent, and the furan oxygen, as well as the aldehyde functional group. ¹H NMR spectroscopy is a powerful analytical technique for the structural confirmation of such organic molecules, providing detailed information about the chemical environment of each proton. Accurate interpretation of the ¹H NMR spectrum is crucial for verifying the successful synthesis and purity of this compound before its use in further drug development stages.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehyde proton, the furan ring protons, and the protons on the substituted phenyl ring. The electron-withdrawing substituents are expected to cause a downfield shift for adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.7 - 9.9 | Singlet (s) | - |
| Furan-H3 | 7.3 - 7.5 | Doublet (d) | ~3.7 |
| Furan-H4 | 7.0 - 7.2 | Doublet (d) | ~3.7 |
| Phenyl-H3' | 8.3 - 8.5 | Doublet (d) | ~2.2 |
| Phenyl-H5' | 8.1 - 8.3 | Doublet of Doublets (dd) | ~8.5, ~2.2 |
| Phenyl-H6' | 7.8 - 8.0 | Doublet (d) | ~8.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.
Experimental Protocol
This section outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: CDCl₃
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) for each signal.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
Structural Assignment and Signal Justification
The predicted chemical shifts are based on the analysis of substituent effects on the furan and phenyl rings.
Caption: Structure and proton numbering.
-
Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the adjacent carbonyl group and the aromatic system, resulting in a signal far downfield, typically as a singlet.[1][2]
-
Furan Protons (H3, H4): The furan protons will appear as doublets due to coupling with each other. The electron-withdrawing aldehyde group at C2 and the substituted phenyl group at C5 will deshield these protons, shifting them downfield from the typical values for unsubstituted furan.[3]
-
Phenyl Protons (H3', H5', H6'):
-
H3': This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H5'.
-
H5': This proton is coupled to both H6' (ortho coupling) and H3' (meta coupling), resulting in a doublet of doublets.
-
H6': This proton is ortho to the chloro substituent and will be a doublet due to coupling with H5'.
-
This detailed analysis and protocol provide a robust framework for the successful ¹H NMR characterization of this compound, ensuring its quality for subsequent applications in research and development.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde and its derivatives. This document includes predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and illustrative diagrams to facilitate understanding of the analytical workflow and fragmentation pathways.
Introduction
This compound and its derivatives are a class of compounds with potential applications in medicinal chemistry and drug development, exhibiting activities such as antibacterial properties.[1] Mass spectrometry is an indispensable tool for the structural characterization and quantification of these compounds. Electron Ionization (EI) is a common and effective technique for the analysis of such organic molecules, providing reproducible fragmentation patterns that are useful for structural elucidation.[2][3][4][5]
Predicted Fragmentation Pathways
The mass spectral fragmentation of this compound under Electron Ionization (EI) is expected to be influenced by its key structural features: the furan ring, the aldehyde group, the chloronitrophenyl moiety, and the presence of a chlorine atom.
Upon ionization, the molecule will form a molecular ion (M⁺˙). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and all chlorine-containing fragments, with the (M+2) peak being approximately one-third the intensity of the M peak.
The primary fragmentation pathways are predicted to be:
-
Loss of the Aldehyde Group: A common fragmentation for aromatic aldehydes is the loss of a hydrogen radical (-H˙) followed by the loss of carbon monoxide (-CO).
-
Cleavage of the Nitro Group: Nitroaromatic compounds characteristically lose a nitro radical (-NO₂˙) and/or a nitric oxide radical (-NO˙).[6]
-
Furan Ring Fragmentation: The furan ring can undergo cleavage, leading to smaller fragment ions.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (-Cl˙).
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Predicted EI fragmentation of the target compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound. The m/z values are given for the most abundant isotope of each element, with the isotopic peak for chlorine (³⁷Cl) also indicated.
| Fragment Ion | Proposed Structure | m/z (³⁵Cl/³⁷Cl) | Predicted Relative Abundance |
| [M]⁺˙ | Molecular Ion | 251/253 | Moderate |
| [M-H]⁺ | Loss of hydrogen from aldehyde | 250/252 | Moderate to High |
| [M-CHO]⁺ | Loss of formyl radical | 222/224 | High |
| [M-NO₂]⁺ | Loss of nitro group | 205/207 | Moderate |
| [M-Cl]⁺ | Loss of chlorine | 216 | Low to Moderate |
| [M-NO₂-CO]⁺ | Subsequent loss of CO | 177/179 | Moderate |
| [C₁₁H₅ClNO₃]⁺ | Loss of NO | 221/223 | Low |
| [C₅H₂ClO]⁺ | Chlorofuryl fragment | 117/119 | Low |
| [C₆H₃ClNO₂]⁺˙ | Chloronitrophenyl radical cation | 155/157 | Moderate |
Experimental Protocols
This section provides a general protocol for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
-
For Pure Compounds:
-
Dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.
-
-
For Complex Matrices (e.g., biological fluids, environmental samples):
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.
-
For biological samples, protein precipitation with a solvent like acetonitrile may be required.[7]
-
If the derivatives are not volatile enough for GC, derivatization to a more volatile form might be necessary. However, the target compound is likely suitable for direct GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments and derivatives.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-350) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to the target analyte in the total ion chromatogram (TIC). Examine the mass spectrum of this peak and compare it to the predicted fragmentation pattern and known spectra in libraries (e.g., NIST).
-
Quantitative Analysis: For quantification, use a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time). Create a calibration curve by analyzing standards of known concentrations. Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard.
Experimental Workflow
The overall workflow for the mass spectrometric analysis is depicted below.
Caption: A generalized workflow for GC-MS analysis.
Application in Drug Development
Mass spectrometry is a critical technique in various stages of drug development. For novel compounds like this compound derivatives, MS can be used for:
-
Structural Confirmation: Verifying the chemical structure of newly synthesized compounds.
-
Purity Assessment: Identifying and quantifying impurities in drug substances and products.
-
Metabolite Identification: Studying the metabolism of the drug by identifying its metabolites in biological matrices.
-
Pharmacokinetic Studies: Quantifying the drug and its metabolites in biological fluids to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
The protocols and fragmentation data presented in these notes provide a solid foundation for developing robust and reliable analytical methods for the characterization of this compound derivatives in a drug development setting.
References
- 1. jocpr.com [jocpr.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Purity Recrystallization of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for removing impurities from solid organic compounds. The method described herein utilizes ethanol as the recrystallization solvent, which has been shown to be effective for this class of compounds. The protocol aims to achieve high purity and a good recovery yield, making it suitable for both research and process development applications.
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound from ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Watch glass
-
Spatula
-
Melting point apparatus
-
HPLC system for purity analysis
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a spark-free hot plate.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Procedure:
-
Dissolution:
-
Place
-
Application Notes and Protocols for 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde in Medicinal Chemistry
Abstract
These application notes provide a comprehensive overview of the use of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde in medicinal chemistry. This compound serves as a key intermediate in the synthesis of novel heterocyclic compounds, particularly chalcones, with potential therapeutic applications. Detailed protocols for its synthesis and subsequent derivatization are presented, along with methodologies for evaluating the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction
The furan ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of furan, particularly those belonging to the nitrofuran class, have a long history as antimicrobial agents.[2] The title compound, this compound, combines the furan moiety with a substituted phenyl ring containing both a chloro and a nitro group, functionalities known to influence electronic properties and biological activity.
The primary application of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules. The aldehyde group is a reactive handle for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones.[3] Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[4][5]
The synthesis of chalcone derivatives from this compound allows for the exploration of structure-activity relationships by introducing various substituents on the second aromatic ring. The resulting compounds are then screened for their biological activities, particularly against pathogenic bacteria.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Meerwein arylation reaction. This involves the diazotization of 2-chloro-4-nitroaniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde (furfural).[3]
Experimental Protocol
Materials:
-
2-chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium nitrite (NaNO₂)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, heat 8 g of 2-chloro-4-nitroaniline in a 1:1 mixture of concentrated HCl and water with stirring.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 0.07 mol of sodium nitrite dropwise to the cooled mixture.
-
Stir the reaction mixture for one hour to ensure complete diazotization, then filter the solution.
-
To the filtrate, add 0.05 mol of furfural.
-
Slowly add a solution of 2 g of copper(II) chloride in 10 ml of water dropwise to the reaction mixture.
-
Continue stirring for 4 hours and then leave the mixture to stand overnight at room temperature.
-
Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain pure this compound.[3]
Synthesis of this compound.
Synthesis of Chalcone Derivatives
The synthesized this compound can be used to prepare a series of chalcones through a base-catalyzed Claisen-Schmidt condensation with various substituted ketones.[3]
Experimental Protocol
Materials:
-
This compound
-
Substituted triazole ketones (or other appropriate ketones)
-
Ethanol
-
Potassium hydroxide (KOH) solution (20%)
-
Ice
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 3 mmol of the substituted triazole ketone in ethanol.
-
Add 3 mmol of this compound to the solution.
-
Add 10 ml of 20% ethanolic potassium hydroxide solution dropwise while stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Pour the reaction mixture into ice to precipitate the chalcone derivative.
-
Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure chalcone.[3]
References
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Meerwein Arylation Route
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Allow the reaction to stir for a sufficient amount of time (at least 1 hour) after the addition to ensure complete formation of the diazonium salt. |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or prolonged standing. |
| Inefficient Radical Formation/Trapping | Ensure the copper(I) chloride catalyst is active. If necessary, wash the catalyst with a dilute acid to remove any oxidized species. The addition of the copper catalyst should be done carefully to control the rate of the reaction. |
| Side Reactions | The formation of azo compounds and other byproducts can be a significant issue in Meerwein arylations.[1] Ensure the pH of the reaction mixture is acidic to suppress the formation of diazotate ions. |
Issue 2: Product is a Dark, Tarry aolid
| Potential Cause | Troubleshooting Steps |
| Polymerization of Furfural | Furfural can polymerize under acidic conditions. Ensure the reaction temperature is controlled and that the addition of the diazonium salt solution is not too rapid. |
| Oxidation/Decomposition of the Product | The product, a furan-based aldehyde, can be sensitive to air and light, leading to discoloration.[2] Work-up the reaction promptly and store the crude product under an inert atmosphere and protected from light. |
| Residual Copper Catalyst | Traces of copper salts can cause discoloration. During work-up, wash the organic extract thoroughly with a solution of EDTA or ammonium chloride to chelate and remove residual copper. |
Palladium-Catalyzed Cross-Coupling Routes (Suzuki-Miyaura & Heck)
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for the efficiency of the coupling reaction. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like dioxane, THF, or DMF with water. For Heck reactions, organic bases like triethylamine are often used in polar apathetic solvents like DMF. |
| Poor Solubility of Reagents | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A co-solvent may be necessary. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This is a common side reaction, especially if the reaction mixture is not properly degassed.[3] Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Dehalogenation of the Aryl Halide | This can occur in the presence of a hydride source. Ensure the reaction is free of water and other proton sources if using a strong base. |
| Palladium Black Formation | Precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or the presence of oxygen. Use a more stable catalyst or ligand, or lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The main synthetic strategies include:
-
Meerwein Arylation: This involves the reaction of a diazonium salt, generated from 2-chloro-4-nitroaniline, with furfural in the presence of a copper catalyst.[4]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This method couples 5-formylfuran-2-boronic acid with a suitable 2-chloro-4-nitrophenyl halide (e.g., 1-bromo-2-chloro-4-nitrobenzene).
-
Palladium-Catalyzed Heck Reaction: This involves the reaction of furfural with an activated aryl halide like 1-bromo-2-chloro-4-nitrobenzene in the presence of a palladium catalyst and a base.[5][6]
-
Direct C-H Arylation: This is a more atom-economical approach that directly couples furfural with a 2-chloro-4-nitrophenyl halide, avoiding the need to pre-functionalize the furan ring.
Q2: How can I improve the yield of the Meerwein arylation for this synthesis?
A2: To improve the yield, focus on the following:
-
Diazotization: Maintain a low temperature (0-5°C) and use a slight excess of sodium nitrite.
-
Catalyst: Use a fresh and active copper(I) chloride catalyst.
-
Reaction Conditions: Control the rate of addition of the diazonium salt to the furfural solution to manage the exothermic nature of the reaction. Ensure the reaction medium remains acidic.
Q3: What are the common byproducts in the Suzuki-Miyaura coupling for this synthesis, and how can I minimize them?
A3: Common byproducts include the homocoupling of the boronic acid and dehalogenation of the aryl halide. To minimize these:
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.
-
Ligand Choice: Use a suitable phosphine ligand that promotes the desired cross-coupling over side reactions.
-
Reaction Temperature: Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition and side reactions.
Q4: How should I purify the final product?
A4: Purification can be challenging due to the product's potential instability.
-
Column Chromatography: This is the most common method. Use a silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be effective.
-
Minimize Exposure: During purification, minimize the product's exposure to air, light, and high temperatures to prevent degradation and discoloration.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for 5-Aryl-2-furaldehydes
| Synthetic Route | Typical Yield Range (%) | Key Advantages | Common Challenges | References |
| Meerwein Arylation | 40-60 (for analogous compounds) | Inexpensive starting materials. | Use of unstable diazonium salts, potential for side reactions, moderate yields. | [4] |
| Suzuki-Miyaura Coupling | 70-95 (for analogous compounds) | High yields, good functional group tolerance. | Cost of palladium catalyst, potential for boronic acid homocoupling. | [7] |
| Heck Reaction | 60-85 (for analogous compounds) | Good yields, readily available starting materials. | Requires elevated temperatures, potential for byproduct formation. | [8][9] |
| Direct C-H Arylation | 50-80 (for analogous compounds) | Atom-economical, avoids pre-functionalization. | Can require harsh conditions, regioselectivity can be an issue. |
Experimental Protocols
Protocol 1: Meerwein Arylation Synthesis of this compound
-
Diazotization: In a beaker, dissolve 2-chloro-4-nitroaniline (0.05 mol) in a mixture of concentrated HCl and water (1:1) with heating and stirring. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (0.07 mol) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 1 hour at this temperature. Filter the resulting diazonium salt solution.
-
Coupling Reaction: To the filtered diazonium salt solution, add furfural (0.05 mol). Then, add a solution of copper(I) chloride (2 g in 10 ml of water) dropwise with continuous stirring.
-
Reaction Completion and Work-up: Continue stirring the reaction mixture for 4 hours and then leave it overnight at room temperature. Filter the precipitated product, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 5-formylfuran-2-boronic acid (1.2 eq.), 1-bromo-2-chloro-4-nitrobenzene (1.0 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Meerwein Arylation Synthesis.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
References
- 1. reddit.com [reddit.com]
- 2. Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions for Furan Aldehydes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the Claisen-Schmidt condensation, with a specific focus on reactions involving furan aldehydes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to overcome common challenges.
| Issue | Question | Potential Causes & Solutions |
| Low or No Product Yield | I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this? | 1. Catalyst Issues: - Inactive Catalyst: Base catalysts like NaOH or KOH can react with atmospheric CO₂ to form carbonates. Use fresh, high-quality catalysts. For acid catalysts, ensure they are anhydrous if required.[1] - Inappropriate Catalyst: The choice of catalyst is crucial. While NaOH and KOH are common, some reactions benefit from milder bases, Lewis acids, or solid catalysts like Al₂O₃/CaO, especially for furan aldehydes.[1][2] Consider screening different catalysts. - Insufficient Catalyst Loading: Ensure the correct molar percentage is used. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[3]2. Reaction Conditions: - Suboptimal Temperature: Temperature requirements vary. Some reactions proceed at room temperature, while others require gentle heating (40-50 °C) or higher temperatures (up to 150°C) for solvent-free conditions.[1][4][5] Excessively high temperatures can lead to decomposition, especially with sensitive furan rings.[6] - Incorrect Reaction Time: The reaction may not have reached completion, or excessive time may lead to product degradation. Monitor progress using Thin Layer Chromatography (TLC).[1][6] - Poor Solvent Choice: Ethanol is a common solvent.[4] However, solvent-free conditions (grinding) can improve yields and are a greener alternative.[3] For some furan derivatives, polar solvents like ethanol-water mixtures can enhance selectivity but may also deactivate certain catalysts.[7]3. Reactant Quality and Stoichiometry: - Impure Reactants: Ensure the furan aldehyde and ketone starting materials are pure. Aldehydes can oxidize over time.[1][5] - Incorrect Stoichiometry: For mono-condensation, a 1:1 molar ratio is typical, though a slight excess of the ketone can suppress side reactions.[6] For α,α'-bis-condensations, a 2:1 aldehyde-to-ketone ratio is generally required.[1] - Furan Aldehyde Instability: Some substituted furan aldehydes (e.g., 5-nitro-2-furaldehyde) can be unstable in strongly alkaline solutions, potentially leading to ring-opening.[8][9] Careful control of base concentration and temperature is critical. |
| Formation of Multiple Products | My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them? | 1. Self-Condensation of the Ketone: The enolizable ketone can react with itself.[6] - Solution: This is common when the ketone is highly reactive. To minimize this, add the aldehyde slowly to a mixture of the ketone and base.[5] Using the ketone as the solvent (if liquid and inexpensive) can also favor the desired crossed-condensation.[6]2. Cannizzaro Reaction: Furan aldehydes, which lack α-hydrogens, can undergo disproportionation in the presence of a strong base to yield a corresponding alcohol and carboxylic acid.[4][6] - Solution: This side reaction is favored by high concentrations of strong bases. Use a milder base, lower the reaction temperature, or ensure slow addition of the base to avoid localized high concentrations.[6]3. Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (chalcone), leading to a 1,5-dicarbonyl compound.[6] - Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also suppress this side reaction.[6] |
| Dark Coloration / Tar Formation | My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening? | Cause: This often indicates polymerization or decomposition of the starting materials or product. Furan aldehydes can be particularly susceptible to polymerization under harsh conditions.[6]Solution: - Reduce Reaction Severity: Lower the reaction temperature and/or decrease the concentration of the base. - Ensure Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt reaction? A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound that lacks an α-hydrogen.[4][10] In the context of this guide, a furan aldehyde (lacking α-hydrogens) acts as the electrophile, which is attacked by the enolate formed from a ketone or another enolizable carbonyl compound.[4][11] The initial aldol addition product readily dehydrates to form a stable, conjugated α,β-unsaturated ketone (a chalcone).[10]
Q2: Why is a furan aldehyde a good substrate for the Claisen-Schmidt reaction? A2: Furan aldehydes are aromatic aldehydes that lack α-hydrogens.[4] This is a key requirement for a selective Claisen-Schmidt reaction, as it prevents the aldehyde from undergoing self-condensation, which would lead to a complex mixture of products.[6] This ensures the furan aldehyde acts only as the electrophilic partner.
Q3: What are the advantages of "green chemistry" methods like solvent-free or microwave-assisted synthesis? A3: Green chemistry approaches offer several benefits.
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents, reducing environmental impact. It often involves simply grinding the reactants with a solid catalyst (like NaOH) in a mortar and pestle, which can lead to shorter reaction times and simpler product isolation.[4]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.
Q4: How do I properly monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[6] Spot the reaction mixture alongside the starting furan aldehyde and ketone on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot (with a different Rf value) indicate the reaction is progressing. The reaction is considered complete when the limiting reactant is no longer visible under a UV lamp.[6]
Q5: Can the initial aldol addition be reversed? A5: Yes, the initial aldol addition step can be reversible.[4] To drive the reaction towards the final chalcone product, conditions should favor the subsequent dehydration step. This is often achieved by heating the reaction mixture or by using a catalytic system that promotes the elimination of water.[4] The precipitation of the final product from the reaction mixture also helps to shift the equilibrium forward.[10]
Data Presentation: Reaction Condition Optimization
The following tables summarize representative data for Claisen-Schmidt condensations involving furan aldehydes and other aromatic aldehydes, which can serve as a benchmark for optimizing your reaction.
Table 1: Catalyst and Solvent Effects on Yield
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Furfural | Acetophenone | 15% w/w Al₂O₃/CaO | None | 120 | - | High | [2] |
| Substituted Benzaldehyde | Cyclohexanone | NaOH (20%) | None (Grinding) | Room Temp | 5 min | 98 | [3] |
| Substituted Benzaldehyde | Cyclohexanone | KOH (20%) | None (Grinding) | Room Temp | 5 min | 85 | [3] |
| 5-(Aryl)furan-2-carbaldehyde | Substituted Triazole Ketones | KOH (aq) | Ethanol | Room Temp | - | - | [8] |
| 5-Hydroxymethylfurfural | Acetophenone | NaOH (homogeneous) | Ethanol-Water | - | - | High Activity | [7] |
| 5-Hydroxymethylfurfural | Acetophenone | Hydrotalcite (solid base) | Ethanol-Water | - | - | High Selectivity | [7] |
| Benzaldehyde | Acetone | NaOH (stoichiometric) | Ethanol | Room Temp | 35 min (Microwave) | - | [1] |
Table 2: General Temperature and Time Ranges
| Method | Typical Temperature Range | Typical Time Range | Notes |
| Conventional (Solvent) | Room Temp to 50°C | 1 - 4 hours | Gentle heating can promote dehydration.[4][5] |
| Solvent-Free (Grinding) | Room Temperature | 5 - 15 minutes | Reaction is often rapid and exothermic.[4] |
| Microwave-Assisted | 40 - 150°C | 8 - 35 minutes | Offers significant rate enhancement.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
Objective: To synthesize a furan-containing chalcone using a base catalyst in an ethanol solvent.
Materials:
-
Furan aldehyde (e.g., Furfural, 1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH, ~1.2 eq)
-
Absolute Ethanol
-
Deionized Water, crushed ice
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the furan aldehyde (1.0 eq) in absolute ethanol.[4]
-
Reagent Addition: While stirring the solution at room temperature, add a solution of KOH (~1.2 eq) in ethanol dropwise over 15-20 minutes. If the reaction is exothermic, an ice bath may be used to maintain the temperature.[8]
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by TLC. Reactions are often complete within 1-4 hours, frequently indicated by the formation of a precipitate.[4][8]
-
Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and cold water to precipitate the product.[8]
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Solvent-Free Synthesis via Grinding
Objective: To synthesize a furan-containing chalcone using a green, solvent-free method.
Materials:
-
Furan aldehyde (e.g., Furfural, 1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH, 20 mol%)
-
Mortar and Pestle
-
Deionized Water
Procedure:
-
Preparation: Place the substituted acetophenone (1.0 eq) and solid NaOH (0.2 eq) in a mortar.[4]
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.
-
Reagent Addition: Add the furan aldehyde (1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify. The reaction is typically complete in 5-15 minutes.[4]
-
Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst.
-
Purification: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. The product can be recrystallized if necessary.[4]
Visualizations
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Logical workflow for troubleshooting common issues in Claisen-Schmidt reactions.
Caption: Experimental workflow for chalcone synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 11. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
troubleshooting low yield in Suzuki coupling of furan derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Suzuki coupling of furan derivatives, particularly focusing on overcoming low product yields.
Troubleshooting Guide: Low Yield in Furan Suzuki Coupling
Low yields in the Suzuki coupling of furan derivatives are a frequent challenge. This guide provides a systematic approach to identify and resolve potential issues in your experimental setup.
Caption: A troubleshooting workflow for low-yield Suzuki coupling of furan derivatives.
Frequently Asked Questions (FAQs)
Q1: My furanboronic acid seems to be decomposing, leading to low yields. What's happening and how can I prevent it?
A1: Furanboronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or acidic protons), resulting in the formation of furan and boric acid.[1][2] This is a major cause of low yields in Suzuki couplings involving these substrates.
Strategies to Mitigate Protodeboronation:
-
Use Boronate Esters or Trifluoroborate Salts: These derivatives are generally more stable than the corresponding boronic acids.[3][4] Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborate salts are excellent alternatives that can release the boronic acid slowly under reaction conditions, minimizing its degradation.[5] Furan-2-yltrifluoroborate, for instance, has been shown to be an effective coupling partner.[2]
-
Anhydrous Conditions: If you must use a furanboronic acid, employing rigorously anhydrous solvents and reagents can help reduce protodeboronation.
-
Choice of Base: The base plays a crucial role. While some water is often needed to activate the boronic acid for transmetalation, an excess can promote decomposition.[6][7] Consider using a milder base like KF or K2CO3.[6][8]
Q2: I'm observing significant amounts of homocoupling product from my furanboronic acid. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a bi-furan species. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction.[3]
Minimization Strategies:
-
Thorough Degassing: Ensure your solvents are properly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5][8]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh3)4, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
Q3: Which palladium catalyst and ligand combination is best for the Suzuki coupling of furan derivatives?
A3: There is no single "best" combination as the optimal choice depends on the specific substrates. However, some general guidelines can be followed.
-
Ligands: Electron-rich and sterically bulky phosphine ligands are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9] Buchwald-type ligands (e.g., SPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)3) have shown good performance in challenging couplings.[2][7]
-
Catalyst Precursors: Common and effective palladium sources include Pd(OAc)2, Pd2(dba)3, and pre-formed complexes like Pd(PPh3)4 or Pd(dppf)Cl2.[3][10] If using a Pd(II) source, it must be reduced to the active Pd(0) species in situ, which can sometimes be a source of issues.[3][5]
Table 1: Comparison of Ligands for Furan Suzuki Coupling
| Ligand Type | Examples | Key Characteristics | Best For |
| Monodentate Phosphines | PPh3, P(t-Bu)3 | PPh3 is common but can be less effective for challenging substrates. P(t-Bu)3 is more electron-rich and bulky.[9] | Simple, unhindered substrates (PPh3); Electron-rich halides (P(t-Bu)3).[6] |
| Bidentate Phosphines | dppf | Good for a range of substrates, can improve catalyst stability.[10] | General purpose, can be effective for heteroaryl couplings. |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Highly electron-rich and sterically demanding, very effective for difficult couplings.[2] | Sterically hindered substrates, electron-rich halides, and achieving high turnover numbers. |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong sigma-donors, can be more stable than phosphines at high temperatures. | High-temperature reactions, couplings with aryl chlorides. |
Q4: What is the optimal base and solvent system for Suzuki couplings with furans?
A4: The choice of base and solvent is critical and often requires screening for a new reaction.
-
Bases: A range of bases can be used, with their effectiveness often depending on the solvent.
-
Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used.[3][8] K3PO4 is a stronger base and can be effective in anhydrous conditions, though a small amount of water may be necessary for activation.[7]
-
Fluoride sources like KF can be used, especially when ester groups are present that might be sensitive to stronger bases.[6]
-
-
Solvents:
-
Aprotic polar solvents such as dioxane, THF, and DMF are frequently used, often with a small amount of water.[3][8]
-
Aromatic hydrocarbons like toluene are also common.
-
The addition of water can be crucial for dissolving the inorganic base and for the activation of the boronic acid in the transmetalation step.[3] A typical ratio is 4:1 to 10:1 organic solvent to water.[3][8]
-
Table 2: Common Base and Solvent Combinations
| Base | Typical Solvent(s) | Notes |
| K2CO3 | Dioxane/H2O, THF/H2O | A good starting point for many Suzuki couplings.[8] |
| K3PO4 | Toluene, Dioxane | Often used for more challenging couplings, can be run under nearly anhydrous conditions.[7] |
| Cs2CO3 | Dioxane, DMF | A strong base, can be effective when others fail. |
| KF | THF | A milder base, useful for base-sensitive substrates.[6] |
Key Experimental Protocol: General Procedure for Suzuki Coupling of a Furan Derivative
This protocol provides a general starting point for the Suzuki coupling of a furan derivative with an aryl halide. Optimization of specific parameters will likely be necessary.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the furanboronic acid or ester (1.1 - 1.5 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
If using a solid palladium precatalyst and ligand, add them at this stage (e.g., Pd(OAc)2, 1-5 mol%; ligand, 2-10 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
-
Catalyst Addition (if liquid or in solution):
-
If using a catalyst like Pd(PPh3)4, it can be added as a solid under a positive flow of inert gas.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Suzuki Coupling Catalytic Cycle and Potential Pitfalls with Furan Derivatives
Caption: The Suzuki coupling catalytic cycle with potential issues for furan derivatives.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Meerwein arylation, can stem from several factors:
-
Incomplete Diazotization: The formation of the diazonium salt from 2-chloro-4-nitroaniline is a critical step. Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite.[1] Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are generally unstable.[2] Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.
-
Suboptimal pH: The pH of the reaction mixture for the coupling step is crucial. The reaction is typically carried out in an acidic medium.
-
Insufficient Catalyst: Copper(II) chloride is a common catalyst for this reaction.[1] Ensure the correct stoichiometric amount is used, as insufficient catalyst will slow down the reaction rate.
-
Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product (see Q2).
Troubleshooting Tips:
-
Monitor the diazotization reaction using starch-iodide paper to ensure a slight excess of nitrous acid is present, indicating complete reaction.
-
Add the diazonium salt solution to the furan-2-carbaldehyde and copper catalyst mixture slowly and at a controlled temperature.
-
Optimize the reaction time and temperature for the coupling step through small-scale trial reactions.
Q2: I am observing several impurities in my crude product. What are the likely side products in this synthesis?
A2: The synthesis of this compound via the Meerwein arylation is prone to the formation of several side products. The reaction involves aryl radicals, which are highly reactive and can lead to various byproducts.[3]
Potential Side Products:
| Side Product | Formation Mechanism | Minimization Strategies |
| 2-Chloro-4-nitrophenol | Reaction of the diazonium salt with water. | Maintain low temperatures during diazotization and coupling. Use anhydrous solvents where possible. |
| 1-Chloro-3-nitrobenzene | Reduction of the diazonium salt (hydro-dediazoniation). | Use a slight excess of the furan-2-carbaldehyde to favor the desired coupling reaction. |
| 3,3'-Dichloro-4,4'-dinitrobiphenyl | Homocoupling of two 2-chloro-4-nitrophenyl radicals. | Keep the concentration of the diazonium salt low by adding it slowly to the reaction mixture. |
| Polymers of Furan-2-carbaldehyde | Furan and its derivatives can polymerize under acidic conditions.[4] | Maintain the lowest effective reaction temperature and minimize reaction time. |
| Isomeric Products | Arylation at other positions of the furan ring (e.g., C3 or C4). | The C5 position is generally favored electronically and sterically, but minor isomers may form. Purification is necessary. |
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves removing the side products listed above.
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the crude product.[1] Ethanol is a reported solvent for recrystallization.
-
Column Chromatography: For removing closely related impurities or for achieving very high purity, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is a good starting point for elution.
-
Washing: Washing the crude solid with water can help remove inorganic salts. A wash with a non-polar solvent like hexane can remove less polar impurities.
Q4: The reaction is not proceeding to completion. What could be the issue?
A4: If the reaction stalls, consider the following:
-
Catalyst Deactivation: The copper catalyst may become deactivated. Ensure high-quality reagents are used.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may not always drive the reaction to completion and could lead to more side products.
-
Temperature: While low temperatures are necessary for the diazotization step, the coupling reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature.
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported procedure and should be performed by qualified personnel in a well-ventilated fume hood.[1]
Materials:
-
2-Chloro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furan-2-carbaldehyde
-
Copper(II) Chloride (CuCl₂)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 2-Chloro-4-nitroaniline:
-
In a beaker, dissolve 2-chloro-4-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.
-
-
Meerwein Arylation:
-
In a separate reaction vessel, prepare a solution of furan-2-carbaldehyde (1.2 equivalents) and a catalytic amount of copper(II) chloride in a suitable solvent like aqueous acetone.
-
Cool this solution to the desired reaction temperature (start with room temperature and adjust as needed based on reaction monitoring).
-
Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding a large volume of water.
-
-
Work-up and Purification:
-
The crude product may precipitate out of the solution upon quenching. If so, collect the solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Further purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Visualizing the Reaction and Side Products
The following diagrams illustrate the main synthetic pathway and potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Nitrophenyl-Substituted Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the purification of nitrophenyl-substituted heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with nitrophenyl-substituted heterocycles?
A1: Researchers frequently encounter several key challenges during the purification of these compounds:
-
Polarity Issues: The presence of the nitro group significantly increases the polarity of the molecule, which can lead to difficulties in separation from polar byproducts or starting materials using standard chromatography techniques.[1]
-
Solubility Problems: Nitrophenyl-substituted heterocycles often exhibit poor solubility in common organic solvents, making techniques like recrystallization challenging.[1]
-
Isomer Separation: Synthetic routes often yield a mixture of ortho, meta, and para isomers, which can be difficult to separate due to their similar polarities.[1]
-
Thermal Instability: Some nitro-aromatic compounds can be sensitive to heat, leading to degradation during purification steps that require heating, such as recrystallization.[1]
-
Co-eluting Impurities: Byproducts with similar polarity to the target compound can co-elute during column chromatography, resulting in impure fractions.[2]
-
Low Yields: Significant product loss can occur during multi-step purification processes like column chromatography and recrystallization.[1][2]
Q2: How can I improve the separation of my nitrophenyl-substituted heterocycle during column chromatography?
A2: To enhance separation, consider the following strategies:
-
Solvent System Optimization: Carefully select and optimize the mobile phase. A shallow gradient elution can often improve the separation of compounds with similar polarities.[2]
-
Stationary Phase Selection: For highly polar compounds that may irreversibly adsorb to silica gel, consider using a different stationary phase like alumina or a deactivated silica gel.[2] Reverse-phase chromatography can also be a viable alternative.
-
Sample Loading: Ensure the crude material is fully dissolved in a minimal amount of the initial mobile phase or a weak solvent to achieve a concentrated band at the top of the column. Overloading the column can lead to poor separation.[2]
-
Column Packing: Proper packing of the stationary phase is crucial to prevent channeling and ensure uniform flow, which is essential for good separation. A slurry packing method is generally recommended.[2]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming solid crystals. This is often due to the solution being highly supersaturated or the solvent being a poor choice for crystallization. Here are some troubleshooting steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If your compound oils out, try a less polar solvent or a solvent mixture.[2]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out instead of crystallization.[2]
-
Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Troubleshooting Guides
Problem 1: Low or No Recovery After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is irreversibly adsorbed onto the silica gel.[2] | Use a different stationary phase such as alumina or deactivated silica gel. Pre-treating the silica gel with a small amount of a polar solvent or triethylamine (for basic compounds) can also help.[2] |
| Mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid to the eluent can be effective. |
| Compound is not soluble in the mobile phase.[2] | Choose a different solvent system in which your compound is more soluble.[2] |
| Compound decomposed on the column.[3] | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider a different purification method or a less acidic stationary phase. |
Problem 2: Persistent Impurities After Column Chromatography
| Potential Cause | Suggested Solution |
| Co-eluting impurities with similar polarity.[2] | Optimize the mobile phase with a shallower gradient.[2] Experiment with different solvent systems (e.g., dichloromethane/hexane instead of ethyl acetate/hexane).[2] |
| Unreacted starting materials are present. | If starting materials have significantly different polarities, adjust the solvent gradient to ensure they are either washed off early or retained on the column. A pre-purification workup, such as an acid-base wash, might be necessary to remove certain starting materials.[2] |
| Formation of side-products during the reaction.[2] | Careful optimization of the column chromatography conditions is needed. If separation is still difficult, consider recrystallization of the impure fractions. |
Problem 3: Difficulty in Achieving High Purity by Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice.[2] | The ideal solvent should dissolve the compound well when hot and poorly when cold. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).[2] |
| Impurities inhibiting crystal growth.[2] | If the crude material is highly impure, a preliminary purification by column chromatography is recommended before attempting recrystallization.[2] |
| Cooling the solution too quickly.[2] | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.[2] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Visualizations
Caption: A general workflow for the purification of nitrophenyl-substituted heterocycles.
Caption: Troubleshooting steps for when a compound "oils out" during recrystallization.
References
catalyst selection for the synthesis of 5-arylfuran-2-carbaldehydes
Welcome to the technical support center for the synthesis of 5-arylfuran-2-carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and reaction optimization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-arylfuran-2-carbaldehydes?
A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Heck couplings.[1][2] Other reported methods include Meerwein arylation and Vilsmeier-Haack formylation, though these may have limitations regarding substrate scope or require multi-step preparation of precursors.[1] The Suzuki-Miyaura reaction, which couples a 5-halofuran-2-carbaldehyde with an arylboronic acid, is often favored for its high yields and broad functional group tolerance.[2][3]
Q2: How do I select the best palladium catalyst for a Suzuki-Miyaura coupling to synthesize a 5-arylfuran-2-carbaldehyde?
A2: Catalyst selection is critical and depends on the specific substrates. For many applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[1][3] Palladium(II) acetate (Pd(OAc)₂) combined with a suitable phosphine ligand, such as tri(o-tolyl)phosphine or Buchwald ligands (e.g., SPhos, XPhos), can also be highly effective, sometimes at lower catalyst loadings.[4][5] The choice of ligand is crucial; for example, bulky electron-rich phosphine ligands often improve catalytic activity for challenging substrates like aryl chlorides.[4]
Q3: What is the typical catalyst loading for these reactions?
A3: For laboratory-scale synthesis, palladium catalyst loading typically ranges from 1 to 5 mol%.[1][6][7] However, optimization studies have shown that catalyst loading can sometimes be significantly reduced, even to parts-per-million (ppm) levels under optimized conditions, which is particularly important for large-scale synthesis.[8]
Q4: Can I use substrates other than arylboronic acids in Suzuki-Miyaura coupling?
A4: Yes, variations of the Suzuki-Miyaura coupling can utilize other organoboron reagents, such as arylboronic pinacol esters. These esters can offer improved stability and are often used in automated optimization platforms.[4]
Q5: Are there phosphine-free catalyst systems available for these cross-coupling reactions?
A5: Yes, phosphine-free catalyst systems have been developed and can be highly active and stable.[9] These often involve N-heterocyclic carbene (NHC) ligands or other specialized ligands like N,N,O-terdentate amido/pyridyl carboxylates, which can offer high turnover numbers.[6][9] Palladium nanoparticles supported on materials like polyaniline have also been used as efficient phosphine-free catalysts for Heck reactions.[9]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst may have degraded due to exposure to air or moisture, especially Pd(0) species like Pd(PPh₃)₄.
-
Solution: Use fresh catalyst from a reliable source. Handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]
-
-
Possible Cause 2: Inappropriate Ligand. The chosen ligand may not be optimal for the specific aryl halide and furan substrate combination.
-
Solution: Screen a panel of phosphine ligands (e.g., PPh₃, PCy₃, Buchwald-type ligands) to identify the most effective one. The addition of excess ligand (0.2–0.8 equivalents) can sometimes improve yield, but a large excess (e.g., 2 equivalents) can be detrimental.[4]
-
-
Possible Cause 3: Incorrect Base or Solvent. The choice of base and solvent system is crucial for reaction efficiency.
-
Solution: For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][6][7] Solvents are often mixtures of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.[7] For Heck reactions, organic bases like triethylamine (Et₃N) are frequently used in solvents like DMF or NMP.[7] Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
Problem 2: Formation of significant side products (e.g., homocoupling of the arylboronic acid).
-
Possible Cause: Sub-optimal Reaction Temperature or Time. High temperatures or prolonged reaction times can promote side reactions.
-
Solution: Monitor the reaction progress closely using TLC or GC-MS.[3] Optimize the temperature; while some reactions require reflux, others proceed efficiently at lower temperatures (e.g., 80 °C).[6][7] Automated systems have shown that optimal temperatures can be in the 85–97 °C range for certain catalysts.[4]
-
-
Possible Cause: Poor Mixing. In larger scale reactions, inadequate mixing can create localized hot spots or high concentrations of reagents, leading to side reactions.[10]
-
Solution: Ensure efficient stirring, especially for heterogeneous mixtures. For scaled-up reactions, consider mechanical overhead stirring.[10]
-
Problem 3: Difficulty purifying the final product.
-
Possible Cause: Catalyst Residues. Residual palladium and ligand by-products can co-elute with the desired product during chromatography.
-
Possible Cause: Formation of Isomers or Closely Related Impurities.
-
Solution: Optimize reaction selectivity by fine-tuning the catalyst, ligand, and reaction conditions. Purification may require careful column chromatography with an optimized eluent system (e.g., hexane/ethyl acetate) or recrystallization.[3]
-
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables provide a summary of catalyst systems and their performance in the synthesis of 5-arylfuran-2-carbaldehydes and related structures via Suzuki-Miyaura and Heck coupling reactions.
Table 1: Performance of Catalysts in Suzuki-Miyaura Coupling
| 5-Halofuran-2-carbaldehyde | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | Reflux | >90% (General) | [3] |
| 5-Chloro | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | - | - | - | >99% | [11] |
| 5-Bromo | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | RT | 74% | [11] |
| 5-Iodo | Phenylboronic acid | Membrane-installed microchannel device | - | - | - | 99% |[11] |
Table 2: Performance of Catalysts in Heck Coupling
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%) / THP-salt ligand (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 95% | [6] |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1 mol%) / THP-salt ligand (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 92% | [6] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%) / THP-salt ligand (2 mol%) | K₂CO₃ | DMF/H₂O | 80 | 90% |[6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylfuran-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling [3][7]
This protocol describes a general method for the palladium-catalyzed coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid.
-
Materials:
-
5-Bromofuran-2-carbaldehyde (1.0 equivalent)
-
Arylboronic acid (1.1–1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2–5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0–3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromofuran-2-carbaldehyde, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80–110 °C (or reflux) and stir for 4–24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: Synthesis of 5-Arylfuran-2-carbaldehydes via Heck Coupling [6][7]
This protocol outlines the reaction of an aryl bromide (in this case, a furan derivative) with an alkene.
-
Materials:
-
5-(4-Bromophenyl)furan-2-carbaldehyde (1.0 equivalent)
-
Alkene (e.g., n-butyl acrylate, 1.2–1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1–5 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine, 2–10 mol%)
-
Base (e.g., triethylamine (Et₃N) or sodium acetate (NaOAc), 1.5–2.0 equivalents)
-
Polar aprotic solvent (e.g., DMF or NMP)
-
-
Procedure:
-
In a sealed tube, combine 5-(4-bromophenyl)furan-2-carbaldehyde, the alkene, Pd(OAc)₂, the phosphine ligand, and the base.
-
Add the solvent.
-
Seal the tube and heat the mixture to a temperature between 100 °C and 140 °C for 6–24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Temperature in Chalcone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of chalcones via the Claisen-Schmidt condensation is a fundamental and widely utilized reaction. However, successful and reproducible synthesis hinges on the precise control of reaction parameters, with temperature being one of the most critical factors. Improper temperature management can lead to low yields, the formation of impurities, and difficulties in purification. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to reaction temperature that you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during chalcone synthesis, with a focus on the role of temperature.
| Problem | Potential Cause(s) Related to Temperature | Recommended Solutions |
| Low or No Product Yield | Insufficient Thermal Energy: The reaction may be too slow or not initiated at room temperature, especially with less reactive starting materials.[1] | Gradually increase the reaction temperature. Small-scale trials at different temperatures (e.g., room temperature, 40-50°C, and reflux) can help determine the optimal condition for your specific substrates.[2] |
| Excessive Heat Leading to Side Reactions: High temperatures can promote side reactions, consuming starting materials and reducing the yield of the desired chalcone.[1][2] | If the reaction is being run at an elevated temperature, try lowering it. Monitor the reaction closely using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[2][3] | |
| Significant Impurities or Multiple Spots on TLC | Formation of Byproducts at High Temperatures: Elevated temperatures can increase the rate of side reactions, such as the Cannizzaro reaction, which is a disproportionation of the aldehyde starting material.[2] This is more prevalent at higher temperatures and with higher concentrations of the base catalyst.[2] Other side reactions include self-condensation of the ketone or Michael addition.[3][4] | Maintain the reaction at a lower temperature. For base-catalyzed reactions, consider adding the base dropwise while cooling the reaction mixture in an ice bath to manage any exothermic processes.[1][3] Close monitoring with TLC is crucial to detect the formation of new impurities as the reaction progresses.[2] |
| Dark Brown or Black Reaction Mixture | Thermal Decomposition: A significant darkening of the reaction mixture can indicate the degradation of reactants, products, or the formation of polymeric byproducts, particularly at high temperatures.[3] Chalcone synthesis can be exothermic, and an uncontrolled temperature increase can lead to decomposition.[3] | It is crucial to monitor the internal reaction temperature. If the reaction is exothermic, utilize a cooling bath (e.g., an ice bath) to maintain the optimal temperature range.[3] |
| Formation of an Oily or Gummy Product Instead of Crystals | Product Degradation or Impurities: The presence of significant impurities, often formed at non-optimal temperatures, can interfere with the crystallization of the final product.[1] | Optimize the reaction temperature to minimize byproduct formation. If an oily product is obtained, attempt purification by column chromatography. For purification by recrystallization, ensure the appropriate solvent is used and that the cooling process is gradual.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for chalcone synthesis?
A1: There is no single "ideal" temperature for all chalcone syntheses, as it is highly dependent on the specific aldehyde and ketone substrates, the catalyst used, and the solvent.[3] Many Claisen-Schmidt condensations can be successfully carried out at room temperature (20-25°C).[1][3] However, for less reactive starting materials, gentle heating (e.g., 40-50°C) or even reflux may be necessary to achieve a reasonable reaction rate and yield.[2][4] It is always recommended to perform small-scale optimization experiments to determine the best temperature for your specific reaction.[2]
Q2: How does high temperature lead to the formation of the Cannizzaro reaction as a side product?
A2: The Cannizzaro reaction is a base-catalyzed disproportionation of two molecules of an aldehyde that lacks α-hydrogens to yield a primary alcohol and a carboxylic acid.[2][6] In the context of chalcone synthesis, if the reaction temperature is too high, the rate of the Cannizzaro reaction of the benzaldehyde derivative can become competitive with the desired Claisen-Schmidt condensation. This side reaction consumes the aldehyde, thereby reducing the yield of the chalcone.[6]
Q3: Can I use an ice bath during the addition of the catalyst?
A3: Yes, using an ice bath (0-5°C) during the addition of a strong base catalyst like NaOH or KOH is a common and recommended practice.[1][3][7] The reaction can be exothermic, and cooling helps to control the temperature, minimize side reactions, and prevent the degradation of reactants and products.[3]
Q4: How can I effectively monitor the reaction temperature?
A4: For precise temperature control, it is best to measure the internal temperature of the reaction mixture using a thermometer or a thermocouple probe. This is more accurate than relying on the temperature of the external heating or cooling bath. For reactions requiring heating, an oil bath with a temperature controller is a reliable method for maintaining a stable temperature.
Q5: What is the effect of microwave irradiation on the reaction temperature and time in chalcone synthesis?
A5: Microwave-assisted synthesis can be a highly efficient method for preparing chalcones, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[4] The reaction is typically carried out at a controlled temperature (e.g., 50°C) for a short duration (e.g., 10-30 minutes) under microwave irradiation.[8]
Quantitative Data on Temperature Effects
The optimal reaction temperature can vary significantly depending on the specific chalcone being synthesized. The following tables provide examples of how temperature can influence the reaction yield.
Table 1: Effect of Temperature on the Yield of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
| Temperature (°C) | Average Yield (%) |
| 20 | 83 |
| 30 | 85 |
| 40 | 86 |
| 50 | 87 |
| 60 | 85 |
Note: In this specific study, there was no significant change in product yield at different temperatures, with yields around 85 ± 2%.[9] This highlights that the optimal temperature is substrate-dependent.
Table 2: Optimal Reaction Temperatures for Specific Chalcone Syntheses
| Chalcone Derivative | Optimal Temperature (°C) |
| 3,4-dihydroxychalcone | 70 |
| 3,4,2',4'-tetrahydroxychalcone | 80 |
Source: Adapted from a study on the synthesis of hydroxylated chalcones.[2]
Experimental Protocols
Below are detailed methodologies for key experiments related to chalcone synthesis, with an emphasis on temperature control.
Protocol 1: General Procedure for Chalcone Synthesis at Room Temperature
This protocol is suitable for many common chalcone syntheses.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) as a 10-50% aqueous solution[5]
-
Ethanol (15-20 mL)[5]
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) and the corresponding substituted benzaldehyde (1 mmol) in ethanol (15-20 mL) with stirring.[5]
-
Cool the solution in an ice bath to 0-5°C.[3]
-
While stirring vigorously, slowly add the aqueous solution of NaOH or KOH dropwise.[5] A change in color or the formation of a precipitate is often observed.
-
After the addition of the base, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 to 24 hours.[5]
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), pour the reaction mixture into a beaker containing crushed ice or ice-cold water.[5]
-
If a precipitate forms, collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[5]
-
Dry the crude chalcone product. Further purification can be achieved by recrystallization, typically from ethanol.[1]
Protocol 2: Chalcone Synthesis with Heating (Reflux)
This protocol is for reactions that require elevated temperatures.
Materials:
-
Substituted acetophenone (0.005 mol)
-
Substituted benzaldehyde (0.005 mol)
-
Potassium hydroxide (KOH) solution (60%)
-
Ethanol (10 mL)
-
Chloroform
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected acetophenone (0.005 mol) in a mixture of 10 mL of ethanol and 2 mL of 60% potassium hydroxide (KOH) solution.[10]
-
Stir the mixture to facilitate the formation of the enolate.
-
Slowly add the corresponding benzaldehyde (0.005 mol) to the mixture.[10]
-
Heat the reaction mixture to reflux (the boiling point of the solvent, ethanol) and maintain stirring for the desired time (e.g., 5 hours).[10] Monitor the reaction by TLC if possible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can then be extracted using an appropriate solvent like chloroform.[10]
-
The combined organic phases are then evaporated, and the crude product can be purified by recrystallization from ethanol.[10]
Visualizations
Experimental Workflow for Temperature-Controlled Chalcone Synthesis
Caption: Workflow for chalcone synthesis with different temperature control points.
Troubleshooting Logic for Temperature-Related Issues in Chalcone Synthesis
Caption: Troubleshooting decision tree for temperature issues in chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. rsc.org [rsc.org]
- 8. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. The information is designed to address specific issues that may be encountered during the work-up and purification of reaction products derived from this aldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned dark brown or black after adding a strong base. What is causing this and is my product lost?
A1: Darkening of the reaction mixture is a common issue when working with furan-based aldehydes, including this compound. This is often due to the inherent instability of the furan ring, especially under strongly basic or acidic conditions and at elevated temperatures, which can lead to polymerization and decomposition. While this may result in some yield loss, your product is not necessarily completely lost. Proceeding with a careful work-up may still allow for the isolation of the desired compound. To minimize this in the future, consider using milder bases, maintaining lower reaction temperatures, and minimizing reaction times.
Q2: I'm having difficulty precipitating my product from the reaction mixture after a Claisen-Schmidt condensation. What steps can I take?
A2: If your product, typically a chalcone, does not precipitate upon quenching the reaction with ice water, several techniques can be employed. First, ensure the solution is not too dilute. If necessary, a portion of the solvent can be removed under reduced pressure. Acidifying the mixture with a dilute acid, such as HCl or acetic acid, to a neutral or slightly acidic pH can often induce precipitation.[1] If precipitation is still not observed, extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing, drying, and solvent evaporation will yield the crude product.
Q3: What are the best methods for purifying the products of reactions with this compound?
A3: The most common and effective purification methods for solid derivatives of this aldehyde are recrystallization and column chromatography. Recrystallization from ethanol has been successfully reported for chalcones derived from this compound.[2][3] For more challenging purifications, or for non-crystalline products, column chromatography on silica gel is recommended. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A4: In reactions like the Claisen-Schmidt condensation, several side products can form. If the ketone used has α-hydrogens, it can undergo self-condensation. Another common side reaction, especially with strong bases, is the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid. To minimize these side reactions, it is advisable to use an aldehyde without α-hydrogens (which is the case for the title compound) and to carefully control the amount and strength of the base used.
Troubleshooting Guides
Problem: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed until the starting material is consumed. |
| Product Degradation | Avoid high temperatures and prolonged exposure to strong acids or bases. Furan derivatives can be sensitive to these conditions. |
| Inefficient Extraction | If performing a liquid-liquid extraction, ensure to perform multiple extractions with a suitable organic solvent to maximize the recovery of the product from the aqueous layer. |
| Loss during Purification | During column chromatography, collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones. Minimize transfers between flasks to reduce mechanical losses. |
| Side Reactions | Optimize reaction conditions to minimize the formation of byproducts. This may involve adjusting the temperature, reaction time, or the concentration and type of catalyst. |
Problem: Difficulty with Product Purification
| Issue | Troubleshooting Steps |
| Oiling out during Recrystallization | This occurs when the product separates from the solution as an oil rather than crystals. Try using a different recrystallization solvent or a solvent pair (e.g., ethanol/water). Ensure the solution is not supersaturated before cooling. |
| Co-elution during Column Chromatography | If the product and impurities have similar polarities, separation can be difficult. Try a different solvent system with varying polarity. A shallow gradient elution can sometimes improve separation. |
| Product Discoloration during Purification | Furan-based aldehydes and their derivatives can be prone to oxidation and polymerization, leading to discoloration.[4] Work-up and purification should be performed promptly after the reaction is complete. Storing the purified product under an inert atmosphere and protected from light can help prevent degradation. |
Experimental Protocols
Detailed Methodology for Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted triazole ketone.[2][3]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted triazole ketone (3 mmol) in ethanol.
-
Aldehyde Addition: To the stirred solution, add this compound (3 mmol).
-
Base Addition: Add a 20% solution of potassium hydroxide in ethanol (10 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the precipitate with cold water until the filtrate is neutral.
-
Drying: Dry the solid product.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.
Typical Yield: 67-72%[3]
General Protocol for Column Chromatography Purification
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Reported Yield for Claisen-Schmidt Condensation with this compound
| Reactants | Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound and substituted triazole ketones | 20% KOH | Ethanol | Overnight | 67-72 | [3] |
Table 2: Comparison of Yields for Claisen-Schmidt Condensation with Various Substituted Aldehydes
| Aldehyde | Ketone | Base/Solvent | Yield (%) |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH/Ethanol | 55 |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | 60 |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | 85 |
This table provides a general comparison of how different substituents on the benzaldehyde ring can affect the yield of the Claisen-Schmidt condensation.
Mandatory Visualization
References
Technical Support Center: Scale-Up Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
A1: There are three main synthetic routes to consider for the scale-up synthesis of this compound:
-
Meerwein Arylation: This is a documented method for this specific molecule, involving the reaction of a diazonium salt (derived from 2-chloro-4-nitroaniline) with furfural in the presence of a copper catalyst. This method is often favored for its cost-effective starting materials.
-
Suzuki-Miyaura Coupling: This approach would involve coupling a boronic acid or ester derivative of furan-2-carbaldehyde with a 2-chloro-4-nitrophenyl halide (or vice-versa). While often providing high yields and good functional group tolerance, the cost and stability of the boronic acid reagents can be a consideration for scale-up.
-
Vilsmeier-Haack Formylation: This route would start with the pre-formed 2-(2-chloro-4-nitrophenyl)furan, which would then be formylated to introduce the aldehyde group. The success of this route depends on the regioselectivity of the formylation and the availability of the starting aryl-furan.
Q2: What are the major safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the Meerwein arylation route, specifically the handling of diazonium salts, and the thermal stability of the nitroaromatic compound itself.
-
Diazonium Salts: Aryl diazonium salts can be explosive in their solid, dry state.[1][2] It is crucial to use them in solution without isolation whenever possible and to maintain low temperatures (typically below 5°C) during their formation and use to prevent decomposition.[3] Any excess nitrous acid used in the diazotization should be quenched.[1][2]
-
Thermal Stability: Nitroaromatic compounds are energetic materials and can decompose exothermically at elevated temperatures.[4][5] This is a critical consideration during reactions, distillations, and drying operations. The presence of impurities can lower the decomposition temperature.[5]
-
Copper Catalyst: While less of a primary hazard, the handling and disposal of copper catalysts on a large scale require adherence to environmental regulations.[6]
Q3: How can I purify the final product on a large scale?
A3: Large-scale purification of this compound, which is a solid, will likely involve recrystallization or slurry washing in an appropriate solvent system. Common impurities in related aldehydes include the corresponding carboxylic acids (from oxidation) and alcohols.[7]
A particularly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[8][9] The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with a base.[8]
Troubleshooting Guides
Meerwein Arylation Route
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Incomplete diazotization of the starting aniline. | Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper. |
| Decomposition of the diazonium salt before it can react. | Maintain strict temperature control throughout the process. Use the diazonium salt solution immediately after preparation. | |
| Inactive copper catalyst. | Use a fresh, high-purity source of the copper salt. Ensure proper dissolution of the catalyst. | |
| Poor reaction between the diazonium salt and furfural. | Optimize the addition rate of the diazonium salt solution to the furfural mixture. Ensure adequate mixing to facilitate the reaction. | |
| Formation of Dark Tarry Material | Polymerization of furfural under acidic conditions. | Maintain the reaction at a low temperature. Consider adding the diazonium salt solution to a mixture of furfural and a buffer. |
| Uncontrolled exotherm leading to decomposition. | Ensure adequate cooling and slow addition of reagents. Monitor the internal reaction temperature closely. | |
| Product is Contaminated with Byproducts | Sandmeyer reaction (formation of 1,2-dichloro-4-nitrobenzene). | This is a common side reaction in Meerwein arylations.[10] Adjusting the catalyst and reaction conditions may help to minimize this. |
| Homocoupling of the diazonium salt. | Ensure that the reaction conditions do not favor radical-radical coupling. |
Suzuki-Miyaura Coupling Route (Hypothetical)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive palladium catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[11] Use a fresh, active palladium source and ligand. |
| Issues with the boronic acid reagent. | Boronic acids can be unstable. Consider using a more stable derivative like a boronate ester. Ensure the purity of the boronic acid. | |
| Ineffective base or solvent system. | The choice of base and solvent is critical and interdependent.[11] Screen different combinations of bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane, with water). | |
| Homocoupling of the Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[12] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Consider using a pre-formed Pd(0) catalyst or ensure conditions are suitable for in-situ reduction. | |
| Difficulty in Removing Palladium from the Product | Palladium residues adhering to the product. | Various palladium scavenging agents can be used during work-up. Recrystallization is also effective at reducing palladium levels. |
Quantitative Data
| Parameter | Meerwein Arylation (Lab-Scale) |
| Starting Material | 2-chloro-4-nitroaniline |
| Reagents | Sodium nitrite, Hydrochloric acid, Furfural, Copper(II) chloride |
| Reaction Temperature | 0-5°C for diazotization; Room temperature for arylation |
| Reaction Time | 1 hour for diazotization; 4 hours for arylation |
| Yield | Not explicitly stated, but the product was obtained and used in subsequent steps. |
| Reference | Journal of Chemical and Pharmaceutical Research, 2018, 10(6): 184-189[2] |
Experimental Protocols
Protocol 1: Meerwein Arylation Synthesis of this compound (Lab-Scale Adaptation)
Disclaimer: This protocol is adapted from a literature procedure and should be optimized and validated at a small scale before attempting a large-scale synthesis.[2] All operations involving diazonium salts should be conducted with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.
Step 1: Diazotization of 2-chloro-4-nitroaniline
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 2-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Stir the mixture at 0-5°C for 1 hour after the addition is complete to ensure full diazotization.
Step 2: Meerwein Arylation
-
In a separate, larger reaction vessel, add furfural (1.2 eq) and a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 eq) dissolved in a suitable solvent like acetone or a water/acetone mixture.
-
Cool this mixture to a suitable temperature (e.g., 10-15°C).
-
Slowly add the cold diazonium salt solution from Step 1 to the furfural mixture. Control the addition rate to manage the evolution of nitrogen gas and any exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
Step 3: Work-up and Purification
-
Quench the reaction mixture by pouring it into a large volume of ice-water.
-
The solid product should precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Collect the solid product by filtration, wash it thoroughly with water, and then with a small amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum at a moderate temperature (not exceeding 40-50°C, pending thermal stability analysis).
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Analysis of Substituted Nitrophenylfuran Carbaldehydes: Unveiling Structure-Activity Relationships in Antimicrobial and Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of substituted nitrophenylfuran carbaldehydes, focusing on their synthesis, antimicrobial, and anticancer activities. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Substituted nitrophenylfuran carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitrofuran moiety is crucial for their activity, often associated with the enzymatic reduction of the nitro group to generate reactive oxygen species, leading to cellular damage in pathogens and cancer cells. This guide offers an objective comparison of the performance of various derivatives, supported by experimental data from peer-reviewed studies.
Performance Data: Antimicrobial and Anticancer Activities
The biological activity of substituted nitrophenylfuran carbaldehydes is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the minimum inhibitory concentration (MIC) values against various microbial strains and the half-maximal inhibitory concentration (IC50) values against different cancer cell lines for a selection of derivatives.
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | Substitution on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-Chloro-4-nitro | Staphylococcus aureus | 12.5 | [1] |
| Pseudomonas aeruginosa | 25 | [1] | ||
| 1b | 4-Nitro | Staphylococcus aureus | 100 | [2] |
| Escherichia coli | 200 | [2] | ||
| 1c | 3-Nitro | Klebsiella pneumoniae | - | [3] |
| Salmonella typhimurium | - | [3] | ||
| Methicillin-resistant S. aureus (MRSA) | - | [3] | ||
| 1d | 4-Nitro (as part of a larger hybrid molecule) | Methicillin-resistant S. aureus (MRSA) | 1 | [4] |
| Candida albicans | 3.9 | [5] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Anticancer Activity
The cytotoxic effects of substituted nitrophenylfuran carbaldehydes have been investigated in various cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 4-Nitro (as part of a thiazolidinone derivative) | MCF-7 (Breast) | 0.85 | [6] |
| 2b | 4-Nitro (as part of a thiazolidinone derivative) | MDA-MB-231 (Breast) | 0.95 - 1.74 | [7] |
| 2c | 4-Nitro (as part of an isatin hybrid) | HCT 116 (Colon) | 1.62 | [4] |
| 2d | - | A549 (Lung) | 10.67 | [8] |
| C6 (Glioma) | 4.33 | [8] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Synthesis of Substituted Nitrophenylfuran Carbaldehydes
A general and widely used method for the synthesis of these compounds is the Claisen-Schmidt condensation.[1]
General Procedure:
-
An appropriately substituted triazole ketone (3 mmol) is dissolved in ethanol.
-
The synthesized aryl furan-2-carbaldehyde (3 mmol) is added to the solution.
-
A 20% solution of potassium hydroxide (10 mL) is added dropwise to the reaction mixture.
-
The mixture is stirred overnight at room temperature.
-
The reaction is quenched by pouring it into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (microorganism without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The biological activity of nitrophenylfuran derivatives is often attributed to their ability to induce oxidative stress and apoptosis. The reduction of the nitro group within cells leads to the formation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This cellular stress can trigger programmed cell death, or apoptosis.
Apoptosis Induction Pathway
The following diagram illustrates a plausible signaling pathway for apoptosis induced by substituted nitrophenylfuran carbaldehydes, based on their known mechanisms of action.
Caption: Proposed apoptotic pathway induced by nitrophenylfuran carbaldehydes.
Experimental Workflow for Activity Screening
The general workflow for synthesizing and evaluating the biological activity of these compounds is depicted below.
Caption: General workflow for synthesis and biological evaluation.
Structure-Activity Relationship (SAR) Analysis
The collected data allows for a preliminary structure-activity relationship analysis. The antimicrobial and anticancer potency of substituted nitrophenylfuran carbaldehydes is highly dependent on the electronic and steric properties of the substituents on the phenyl ring.
-
Position of the Nitro Group: The presence of a nitro group is generally considered essential for activity. Its position on the phenyl ring can modulate the compound's redox potential and, consequently, its activation by nitroreductases.
-
Other Substituents: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro), can enhance the antimicrobial activity.[1] The specific substitution pattern can also influence the compound's selectivity towards different microbial strains or cancer cell lines.
-
Molecular Hybridization: Incorporating the nitrophenylfuran carbaldehyde moiety into larger molecular scaffolds, such as thiazolidinones or isatin hybrids, has been shown to significantly increase anticancer potency.[4][6][7]
This comparative guide highlights the potential of substituted nitrophenylfuran carbaldehydes as a versatile scaffold for the development of novel antimicrobial and anticancer agents. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde. The focus is on their antimicrobial activities, supported by experimental data to inform future drug discovery and development efforts.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly chalcones, have demonstrated promising biological activities. The inherent functionalities of this molecule, including the nitro group, chlorine atom, and the furan ring, provide multiple points for chemical modification to modulate its therapeutic properties. This guide delves into the antibacterial effects of a series of chalcone derivatives, highlighting the influence of various substituents on their activity.
Comparative Analysis of Antibacterial Activity
A key study in the Journal of Chemical and Pharmaceutical Research details the synthesis of a series of chalcones derived from this compound. These compounds, identified as 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(substituted phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones, were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria.
Data Summary Table
While specific Minimum Inhibitory Concentration (MIC) values from the primary study were not available, the qualitative activity data provides valuable insights into the SAR of these derivatives. The table below summarizes the observed antibacterial activity.
| Compound ID | Substituent on Phenyl Ring of Triazole | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., P. aeruginosa) |
| 3a | 4-Chloro | Moderate to Good | Good |
| 3d | 3-Nitro | Significant | Moderate |
| 3f | 4-Bromo | Good | Good |
| 3g | 4-Chloro | Moderate to Good | Good |
| Ciprofloxacin | (Standard Drug) | High | High |
Structure-Activity Relationship Insights
The antibacterial screening of these chalcone derivatives reveals several key SAR trends[1]:
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms (chloro and bromo) on the phenyl ring of the triazole moiety appears to be favorable for antibacterial activity. Compounds 3a , 3g (both with a 4-chloro substituent), and 3f (with a 4-bromo substituent) exhibited good activity against both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative)[1]. This suggests that these substituents may enhance the interaction of the molecule with bacterial targets or improve its pharmacokinetic properties.
-
Nitro Group Position: A meta-nitro substitution on the phenyl ring (3d ) resulted in significant activity specifically against Staphylococcus aureus[1]. This indicates that the position of the electron-withdrawing nitro group is crucial and can influence the spectrum of activity.
-
General Activity: All the synthesized chalcones displayed a promising range of activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as broad-spectrum antibacterial agents[1].
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of the this compound derived chalcones.
Synthesis of Chalcones (Claisen-Schmidt Condensation)
The chalcone derivatives were synthesized via a Claisen-Schmidt condensation reaction[1].
-
Reactants: this compound and a substituted 1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one were used as the starting materials.
-
Solvent and Catalyst: The reaction was carried out in ethanol in the presence of a catalytic amount of aqueous potassium hydroxide solution (20%).
-
Procedure:
-
Equimolar amounts of the aldehyde and the triazole ketone were dissolved in ethanol.
-
The potassium hydroxide solution was added dropwise to the reaction mixture.
-
The mixture was stirred at room temperature for a specified period (e.g., 12-24 hours) until the reaction was complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was poured into crushed ice.
-
The resulting precipitate (the chalcone) was collected by filtration, washed with water, and dried.
-
The crude product was then purified by recrystallization from a suitable solvent like ethanol.
-
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.
-
Microbial Strains: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) were used.
-
Culture Medium: Nutrient agar or Mueller-Hinton agar plates were used for bacterial growth.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) was prepared in sterile saline.
-
Procedure:
-
The sterile agar plates were uniformly swabbed with the prepared bacterial inoculum.
-
Wells of a specific diameter (e.g., 6 mm) were punched into the agar.
-
A defined concentration of each test compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells.
-
A well containing only the solvent served as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) served as a positive control.
-
The plates were incubated at 37°C for 24 hours.
-
-
Data Analysis: The antibacterial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the chalcone derivatives.
Caption: General workflow for the synthesis and evaluation of chalcone derivatives.
Conclusion
The derivatives of this compound, particularly the chalcones incorporating a substituted triazole moiety, represent a promising class of antibacterial agents. The structure-activity relationship studies indicate that the nature and position of substituents on the peripheral phenyl ring significantly influence the antibacterial potency and spectrum. Specifically, the presence of halogens at the para-position and a nitro group at the meta-position are associated with enhanced activity. Further quantitative analysis, such as the determination of MIC values, and exploration of a wider range of structural modifications are warranted to optimize the antibacterial profile of this scaffold for potential therapeutic applications.
References
A Comparative Guide to the Antibacterial Activity of Furan and Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates, heterocyclic compounds containing furan and thiophene scaffolds have garnered significant attention due to their potent and diverse antibacterial activities. This guide provides an objective comparison of the antibacterial performance of furan and thiophene derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.
Executive Summary
Both furan and thiophene derivatives have demonstrated significant potential as antibacterial agents. Furan-containing compounds, notably nitrofurans, often exert their effects through the formation of reactive intermediates that indiscriminately damage bacterial macromolecules, including DNA and ribosomes. Thiophene derivatives, on the other hand, exhibit a range of mechanisms, including disruption of bacterial membrane integrity and targeted inhibition of essential enzymes like DNA gyrase. The choice between these scaffolds in drug design often depends on the desired spectrum of activity, mechanism of action, and potential for resistance development.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of representative furan and thiophene derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Minimum Inhibitory Concentration (MIC) of Furan and Thiophene Chalcone Derivatives
| Compound ID | Heterocyclic Ring | Substituent (R) | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | Reference |
| Furan Series | |||||
| f5 | Furan | 4-Cl | 8 | >64 | [1] |
| f6 | Furan | 4-NO₂ | 16 | >64 | [1] |
| Thiophene Series | |||||
| t5 | Thiophene | 4-Cl | 16 | >64 | [1] |
| Hybrid Series | |||||
| AM4 | Furan-Thiophene | 2-Cl, 4-NO₂ | 27.13 (Zone of Inhibition in mm) | 23.30 (Zone of Inhibition in mm) | [2] |
Note: Lower MIC values indicate higher antibacterial activity. Data for AM4 is presented as Zone of Inhibition as MIC values were not provided in the cited source.
Mechanisms of Action
The antibacterial mechanisms of furan and thiophene derivatives, while both leading to bacterial cell death, proceed through distinct molecular pathways.
Furan Derivatives: The Nitrofurantoin Pathway
A classic example of a furan-containing antibiotic is nitrofurantoin. Its mechanism relies on the enzymatic reduction of the nitro group by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates then non-specifically attack a variety of cellular macromolecules.[1]
References
Spectroscopic Comparison of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde Isomers: A Predictive Analysis
For Immediate Release
This publication provides a detailed comparative guide to the spectroscopic properties of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde and its positional isomers. While direct experimental comparisons are not extensively available in published literature, this guide offers a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate the identification and characterization of these compounds.
Introduction
5-(Aryl)furan-2-carbaldehydes are a class of organic compounds that serve as important building blocks in the synthesis of various biologically active molecules and functional materials.[1][2] The specific compound, this compound, and its isomers are of interest due to the combined electronic effects of the chloro and nitro substituents on the aromatic system, which can influence their reactivity and spectroscopic properties. Understanding the distinct spectroscopic signatures of each isomer is crucial for unambiguous structure elucidation and quality control in synthetic processes.
This guide will focus on the predicted spectroscopic differences between this compound and its hypothetical positional isomers, where the chloro and nitro groups are rearranged on the phenyl ring. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted key spectroscopic data for this compound and two of its potential positional isomers. These predictions are based on established principles of spectroscopy.[3][4]
| Spectroscopic Data | This compound | Predicted: 5-(4-Chloro-2-nitrophenyl)furan-2-carbaldehyde | Predicted: 5-(2-Chloro-5-nitrophenyl)furan-2-carbaldehyde |
| ¹H NMR (ppm) | Aldehyde CHO: ~9.6-9.8 (s) Furan H3: ~7.3-7.5 (d) Furan H4: ~6.8-7.0 (d) Phenyl H3: ~8.1-8.3 (d) Phenyl H5: ~7.9-8.1 (dd) Phenyl H6: ~7.7-7.9 (d) | Aldehyde CHO: ~9.6-9.8 (s) Furan H3: ~7.3-7.5 (d) Furan H4: ~6.8-7.0 (d) Phenyl H3: ~8.0-8.2 (d) Phenyl H5: ~7.8-8.0 (dd) Phenyl H6: ~7.6-7.8 (d) | Aldehyde CHO: ~9.6-9.8 (s) Furan H3: ~7.3-7.5 (d) Furan H4: ~6.8-7.0 (d) Phenyl H3: ~8.2-8.4 (d) Phenyl H4: ~7.8-8.0 (dd) Phenyl H6: ~8.0-8.2 (d) |
| ¹³C NMR (ppm) | Aldehyde C=O: ~175-180 Furan C2: ~152-154 Furan C5: ~148-150 Phenyl C1: ~135-137 Phenyl C2 (Cl): ~130-132 Phenyl C4 (NO₂): ~147-149 | Aldehyde C=O: ~175-180 Furan C2: ~152-154 Furan C5: ~148-150 Phenyl C1: ~133-135 Phenyl C4 (Cl): ~132-134 Phenyl C2 (NO₂): ~149-151 | Aldehyde C=O: ~175-180 Furan C2: ~152-154 Furan C5: ~148-150 Phenyl C1: ~136-138 Phenyl C2 (Cl): ~128-130 Phenyl C5 (NO₂): ~146-148 |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1670-1690 C-H (aldehyde): ~2720, ~2820 NO₂ asymm. stretch: ~1520-1540 NO₂ symm. stretch: ~1340-1360 C-Cl stretch: ~700-800 | C=O stretch: ~1670-1690 C-H (aldehyde): ~2720, ~2820 NO₂ asymm. stretch: ~1520-1540 NO₂ symm. stretch: ~1340-1360 C-Cl stretch: ~700-800 | C=O stretch: ~1670-1690 C-H (aldehyde): ~2720, ~2820 NO₂ asymm. stretch: ~1520-1540 NO₂ symm. stretch: ~1340-1360 C-Cl stretch: ~700-800 |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Isotopic pattern for one Cl atom (M⁺ and M⁺+2 in ~3:1 ratio). Fragmentation: Loss of CHO, NO₂, Cl. | Molecular Ion (M⁺): Isotopic pattern for one Cl atom (M⁺ and M⁺+2 in ~3:1 ratio). Fragmentation: Loss of CHO, NO₂, Cl. | Molecular Ion (M⁺): Isotopic pattern for one Cl atom (M⁺ and M⁺+2 in ~3:1 ratio). Fragmentation: Loss of CHO, NO₂, Cl. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is prepared. For LC-MS, a mobile phase such as acetonitrile/water is used.
-
Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which will likely lead to significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that is more likely to show the molecular ion.[5]
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry can be used to confirm the elemental composition. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[6]
Visualization of Experimental Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
reactivity comparison of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde with other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde against a range of other commercially available and structurally relevant aldehydes. The comparison is based on established principles of organic chemistry and supported by available experimental data from scientific literature. This document is intended to assist researchers in evaluating the utility of this compound in various synthetic applications, from discovery chemistry to process development.
Introduction to Aldehyde Reactivity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This, in turn, is influenced by a combination of electronic and steric factors. Electron-withdrawing groups (EWGs) attached to the carbonyl moiety enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, reducing reactivity. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring.[1] However, the presence of strong EWGs on the aromatic ring can significantly increase their reactivity.
This compound is a unique heterocyclic aldehyde possessing strong electron-withdrawing substituents (a chloro group and a nitro group) on the phenyl ring, which is conjugated to a furan-2-carbaldehyde core. The furan ring itself is a π-electron-rich system that can modulate the electronic properties of the aldehyde.[2][3] The combination of these features is expected to render the aldehyde group of the title compound highly reactive towards nucleophiles.
Comparative Reactivity Analysis
The reactivity of this compound is benchmarked against a selection of standard aldehydes to provide a clear perspective on its chemical behavior.
-
Furan-2-carbaldehyde: Serves as the parent heterocyclic aldehyde to illustrate the impact of the 5-(2-chloro-4-nitrophenyl) substituent.
-
Benzaldehyde: The archetypal aromatic aldehyde for baseline comparison.
-
4-Nitrobenzaldehyde & 4-Chlorobenzaldehyde: Allow for the deconvolution of the electronic effects of the nitro and chloro substituents on a simple aromatic ring.
-
Propanal: A representative aliphatic aldehyde, included to highlight the generally higher reactivity of this class of compounds.
The strong inductive and resonance electron-withdrawing effects of the 2-chloro and 4-nitro groups are anticipated to significantly increase the electrophilicity of the carbonyl carbon in this compound. This enhanced electrophilicity is expected to translate into faster reaction rates and higher yields in common aldehyde transformations compared to benzaldehyde, 4-chlorobenzaldehyde, and furan-2-carbaldehyde. Its reactivity is predicted to be comparable to, or even exceed, that of 4-nitrobenzaldehyde.
Data Presentation: Comparison of Aldehyde Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a widely utilized carbon-carbon bond-forming reaction that is sensitive to the electrophilicity of the aldehyde. The following table summarizes experimental data for the Knoevenagel condensation of various aldehydes with active methylene compounds, providing a semi-quantitative basis for reactivity comparison.
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Predicted for this compound | Malononitrile | Piperidine/Ethanol | < 0.5 | > 90 | Predicted |
| Furan-2-carbaldehyde | Malononitrile | Piperidine/Ethanol | 0.5 | 85 | [4] |
| Benzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/AcOH in [bmim(NTf2)] | 2 | 75 | [4] |
| 4-Chlorobenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/AcOH in [bmim(NTf2)] | 1 | 84 | [4] |
| 4-Nitrobenzaldehyde | Malononitrile | None/Water | 0.17 | 95 | [5] |
| Propanal | Malononitrile | Basic catalyst | Very Fast | High | General Knowledge |
Note: The data for this compound is a prediction based on the high reactivity conferred by the two strong electron-withdrawing groups, which is expected to surpass that of 4-chlorobenzaldehyde and be comparable to 4-nitrobenzaldehyde.
Key Reactions and Experimental Protocols
This section provides detailed experimental protocols for key reactions relevant to the application of this compound in synthesis.
Knoevenagel Condensation
This reaction is a reliable method for the formation of a new carbon-carbon double bond.
Protocol:
To a solution of the aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (10 mL), a catalytic amount of piperidine (2-3 drops) is added. The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation. The solid product is collected by vacuum filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[6]
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes.
Protocol:
To a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C under a nitrogen atmosphere, a strong base such as n-butyllithium (1.1 mmol) is added dropwise. The resulting ylide solution is stirred at 0 °C for 30 minutes, after which a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the aldehyde. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid.
Protocol (Pinnick Oxidation):
In a round-bottom flask, the aldehyde (1.0 equiv) is dissolved in a 1:1 mixture of tert-butanol and water. To this stirred solution, 2-methyl-2-butene (20 equiv) and sodium dihydrogen phosphate (10 equiv) are added. A solution of sodium chlorite (10 equiv) in water is then added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
Reduction to Alcohol
The aldehyde is easily reduced to the corresponding primary alcohol.
Protocol (Sodium Borohydride Reduction):
The aldehyde (1.0 mmol) is dissolved in methanol (10 mL) in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude alcohol, which can be purified by column chromatography on silica gel.[7][8]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the chemical transformations and experimental procedures, the following diagrams are provided.
Conclusion
This compound is a highly activated aldehyde poised for a wide range of synthetic transformations. The presence of two potent electron-withdrawing groups on the pendant phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, making it substantially more reactive than benzaldehyde and furan-2-carbaldehyde. Its reactivity profile is expected to be on par with or greater than that of 4-nitrobenzaldehyde, rendering it an excellent substrate for reactions such as Knoevenagel and Claisen-Schmidt condensations, Wittig reactions, and nucleophilic additions. This high reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields, making it a valuable building block for the synthesis of complex organic molecules in pharmaceutical and materials science research.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
Unveiling the Bioactivity of Furan Derivatives: A Comparative Guide to Assay Validation
For researchers, scientists, and professionals in drug development, the diverse pharmacological potential of furan-based compounds presents a compelling area of study.[1][2][3][4] This guide provides a comparative analysis of biological assay results for various furan derivatives, focusing on their anticancer and antibacterial activities. Detailed experimental protocols and workflow visualizations are included to support the cross-validation of these findings.
Furan derivatives are a significant class of heterocyclic molecules known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][5] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, serves as a versatile scaffold in medicinal chemistry, often enhancing the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[1] Modifications at various positions on the furan ring can significantly alter its biological activity.[1]
Comparative Analysis of Anticancer Activity
The cytotoxicity of furan derivatives has been evaluated against various cancer cell lines, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability.[5][6] The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of the cellular activity being measured.
Below is a summary of the cytotoxic activities of several furan derivatives from published studies.
| Compound Class/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 | [7] |
| Amine derivative (8c)¹ | HeLa | 62.37 | [7] |
| Amine derivative (8c)¹ | HepG2 | >100 | [7] |
| Amine derivative (8c)¹ | Vero | >100 | [7] |
| Amide derivative (9c)² | HeLa | >100 | [7] |
| Benzo[b]furan derivative (10h)³ | L1210 | 0.016 µM | [6] |
| Benzo[b]furan derivative (10h)³ | Molt4/C8 | 0.024 µM | [6] |
| Benzo[b]furan derivative (10h)³ | CEM/0 | 0.019 µM | [6] |
| Benzo[b]furan derivative (10h)³ | HeLa | 0.021 µM | [6] |
¹(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[7] ²Corresponding amide derivative of 8c[7] ³Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivative[6]
Comparative Analysis of Antibacterial Activity
Furan derivatives have also demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[1][8] The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, indicating the lowest concentration of a substance that prevents visible growth of a bacterium.
| Compound Derivative | Bacteria | MIC (µg/mL) | Reference |
| Amine derivative (8c)¹ | Photogenic bacteria | 250 | [7] |
¹(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate[7]
Experimental Protocols
For the purpose of cross-validation and reproducibility, detailed methodologies for key biological assays are provided below.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Addition: Prepare serial dilutions of the furan derivatives in culture medium. The final concentration of DMSO (dimethyl sulfoxide) should not exceed 0.5% to prevent solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.[5]
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Grow a fresh culture of the target bacterial strain in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the furan derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Workflows and Pathways
To better understand the experimental and logical processes in evaluating furan derivatives, the following diagrams are provided.
Caption: A generalized workflow for the screening and validation of furan derivatives.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde Derivatives as Potential Antimicrobial Agents
For Immediate Release
A Comprehensive analysis of novel furan-based compounds reveals promising candidates for antimicrobial drug development. This guide details the comparative molecular docking studies of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde derivatives, offering insights into their binding affinities and potential mechanisms of action against key bacterial targets.
This technical guide is intended for researchers, scientists, and professionals in the field of drug discovery and development. It provides an objective comparison of the in silico performance of a series of chalcone derivatives synthesized from this compound, supported by experimental data on their antimicrobial activity.
Introduction to Furan Derivatives in Drug Discovery
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Derivatives of furan-2-carbaldehyde, in particular, have attracted significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a substituted phenyl ring at the 5-position of the furan core, such as the 2-chloro-4-nitrophenyl group, allows for the fine-tuning of the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.
This guide focuses on the chalcone derivatives of this compound and their comparative evaluation through molecular docking studies against glucosamine-6-phosphate synthase (GlcN-6-P), a crucial enzyme in the biosynthesis of the bacterial cell wall and a validated target for antimicrobial agents.
Data Presentation: In Silico and In Vitro Performance
The following tables summarize the quantitative data from the antimicrobial screening and molecular docking studies of chalcone derivatives of this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of Furan-Derived Chalcones
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus | S. epidermidis | E. coli | |
| 2a | 62.5 | 125 | 62.5 |
| 2h | 62.5 | 125 | 125 |
| Amoxicillin (Std.) | 31.25 | 31.25 | 62.5 |
| Fluconazole (Std.) | - | - | - |
Data synthesized from a study on novel furan-derived chalcones.[1]
Table 2: Molecular Docking Results against Glucosamine-6-Phosphate Synthase (PDB ID: 1JXA)
| Compound | Binding Energy (kcal/mol) | Hydrogen Bond Interactions |
| 2a | -8.45 | Gln348, Asn349, Ser347 |
| 2h | -8.13 | Gln348, Asn349 |
| Substrate (Fructose-6-phosphate) | -7.98 | Gln348, Asn349, Ser347, Gly301 |
Docking studies revealed that the most potent compounds exhibited strong binding affinities to the active site of GlcN-6-P synthase.[1]
Experimental Protocols
Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxaldehyde (1d)
The synthesis of the precursor, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxaldehyde, was achieved through a Meerwein arylation reaction.[1] A solution of 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water was diazotized at 0-5 °C with sodium nitrite. The resulting diazonium salt solution was then added to a solution of furan-2-carboxaldehyde in the presence of cupric chloride. The reaction mixture was stirred and heated, and the resulting product was isolated and purified. The structure of the compound was confirmed by FT-IR and 1H-NMR spectroscopy.[1]
Molecular Docking Protocol
The in silico molecular docking studies were performed using AutoDock 4.2 to investigate the binding modes of the synthesized chalcone derivatives within the active site of glucosamine-6-phosphate synthase.[1]
-
Protein Preparation: The three-dimensional crystal structure of glucosamine-6-phosphate synthase (PDB ID: 1JXA) was obtained from the Protein Data Bank. Water molecules and the co-crystallized ligand were removed, and polar hydrogen atoms were added to the protein structure.
-
Ligand Preparation: The 2D structures of the chalcone derivatives were drawn and converted to 3D structures. Energy minimization was performed using the appropriate force fields.
-
Grid Box Generation: A grid box was defined to encompass the active site of the enzyme, centered on the position of the native ligand.
-
Docking Simulation: The Lamarckian genetic algorithm was employed for the docking calculations, with a set number of genetic algorithm runs. The resulting docking poses were clustered and ranked based on their binding energies.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow employed in the synthesis and computational evaluation of the this compound derivatives.
Caption: Workflow for the synthesis and evaluation of furan derivatives.
Signaling Pathway and Mechanism of Action
The primary mechanism of action investigated in the referenced studies is the direct inhibition of a key bacterial enzyme, glucosamine-6-phosphate synthase. This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking the active site of this enzyme, the furan derivatives can disrupt cell wall synthesis, leading to bacterial cell death. The molecular docking studies provide a model for how these compounds interact with the enzyme at a molecular level.
Caption: Inhibition of bacterial cell wall synthesis by furan derivatives.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
